L 681176
説明
特性
CAS番号 |
91386-17-3 |
|---|---|
分子式 |
C12H23N5O7 |
分子量 |
349.34 g/mol |
IUPAC名 |
2-[2-[[1-carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid |
InChI |
InChI=1S/C12H23N5O7/c13-12(14)17-5-6(18)3-7(10(21)22)15-1-2-16-8(11(23)24)4-9(19)20/h6-8,15-16,18H,1-5H2,(H,19,20)(H,21,22)(H,23,24)(H4,13,14,17) |
InChIキー |
UULSZYUKAFTXQP-UHFFFAOYSA-N |
異性体SMILES |
C(CNC(CC(CN=C(N)N)O)C(=O)O)N[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
C(CNC(CC(=O)O)C(=O)O)NC(CC(CN=C(N)N)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
L 681176; L-681176; L681176; L-681,176; L 681,176; L681,176; |
製品の起源 |
United States |
Foundational & Exploratory
Unveiling L-681,176: A Potent Angiotensin-Converting Enzyme Inhibitor from Streptomyces
A comprehensive overview of the discovery, synthesis, and biological evaluation of the natural product L-681,176, a notable inhibitor of the angiotensin-converting enzyme.
Abstract
Discovered from the fermentation broth of Streptomyces sp. MA 5143a, L-681,176 is a potent, naturally occurring inhibitor of the angiotensin-converting enzyme (ACE). This technical guide details the discovery, isolation, and structural elucidation of L-681,176, alongside a comprehensive summary of its biological activity. While a total chemical synthesis has not been reported, this document outlines the fermentation and purification protocols necessary for its isolation. Furthermore, detailed methodologies for the enzymatic and in vivo assays used to characterize its inhibitory effects are provided. This paper aims to serve as a core resource for researchers, scientists, and drug development professionals interested in ACE inhibitors and natural product pharmacology.
Discovery and Production
L-681,176 was first identified in the culture filtrate of Streptomyces sp. MA 5143a.[1] Optimal production of the inhibitor is achieved after three to four days of growth at 28°C in a suitable fermentation medium.[1]
Fermentation Protocol (General)
While the specific medium composition for Streptomyces sp. MA 5143a is not detailed in the available literature, a general protocol for the cultivation of Streptomyces species for secondary metabolite production is as follows:
Materials:
-
Streptomyces sp. MA 5143a culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Starch Casein Broth)
-
Baffled Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Inoculate a seed flask containing the seed medium with a spore suspension or mycelial fragment of Streptomyces sp. MA 5143a.
-
Incubate the seed culture at 28°C with shaking (e.g., 200-250 rpm) for 2-3 days to generate sufficient biomass.
-
Transfer an aliquot of the seed culture to a larger production flask containing the production medium.
-
Incubate the production culture at 28°C with shaking for 3-4 days.[1]
-
Monitor the production of L-681,176 using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with an ACE inhibition assay.
Purification and Isolation
The purification of L-681,176 from the culture filtrate involves a multi-step process to isolate the crystalline inhibitor. A general workflow for the purification of natural products from Streptomyces fermentation broths is outlined below.
Structural Elucidation
The chemical structure of L-681,176 was determined through nuclear magnetic resonance (NMR) and mass spectrometry analysis.[2] It has a molecular formula of C12H23N5O7.[2] The structure is noted to be similar to that of marasmine, but it lacks one carboxyl group.[1]
Mechanism of Action and Biological Activity
L-681,176 is an inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin system (RAS). ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, L-681,176 reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The inhibition of ACE by L-681,176 is reversible and can be counteracted by the addition of zinc sulfate, indicating that it is likely a zinc-chelating inhibitor, a common characteristic of ACE inhibitors.[1]
Quantitative Biological Data
| Parameter | Value | Species | Assay |
| IC50 | ~1.3 µg/mL | - | in vitro ACE Inhibition Assay |
| ID50 | 142 mg/kg (i.v.) | Rat | in vivo Pressor Response to Angiotensin I |
Table 1: Summary of the biological activity of L-681,176. [1]
Experimental Protocols
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a common spectrophotometric method to determine the ACE inhibitory activity of a compound.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Sodium borate buffer (pH 8.3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compound (L-681,176) at various concentrations.
-
In a reaction tube, mix the ACE enzyme solution with the test compound solution or buffer (for control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding HCl.
-
Extract the hippuric acid formed with ethyl acetate.
-
Evaporate the ethyl acetate layer and redissolve the hippuric acid residue in water or buffer.
-
Measure the absorbance of the resulting solution at 228 nm.
-
Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Inhibition of the Pressor Response to Angiotensin I in Rats
This protocol outlines the procedure to assess the in vivo efficacy of an ACE inhibitor.
Materials:
-
Normotensive rats
-
Anesthetic agent
-
Catheters for intravenous administration and blood pressure monitoring
-
Angiotensin I
-
L-681,176
-
Blood pressure transducer and recording system
Procedure:
-
Anesthetize the rats and insert catheters into a femoral artery (for blood pressure measurement) and a femoral vein (for substance administration).
-
Allow the animal to stabilize.
-
Administer a bolus injection of angiotensin I intravenously and record the pressor (blood pressure increasing) response.
-
Administer L-681,176 intravenously at various doses.
-
After a set period, challenge the animal again with the same dose of angiotensin I and record the pressor response.
-
Calculate the percentage inhibition of the angiotensin I-induced pressor response for each dose of L-681,176.
-
Determine the ID50 value, the dose of the inhibitor that causes a 50% reduction in the pressor response to angiotensin I.
Signaling Pathway
The mechanism of action of L-681,176 is through the inhibition of the Renin-Angiotensin System (RAS) signaling pathway.
Conclusion
L-681,176 is a potent, naturally derived inhibitor of the angiotensin-converting enzyme with demonstrated in vitro and in vivo activity. Its discovery from a Streptomyces species highlights the continued importance of microbial natural products as a source of novel therapeutic agents. The information provided in this technical guide, including purification strategies, biological data, and detailed experimental protocols, serves as a valuable resource for further research and development of L-681,176 and related ACE inhibitors. Future work could focus on the total synthesis of L-681,176 and the exploration of its structure-activity relationship to design even more potent and selective inhibitors.
References
- 1. Discovery, purification and characterization of the angiotensin converting enzyme inhibitor, L-681,176, produced by Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of angiotensin converting enzyme inhibitor L-681,176 from Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]
L-681,176: A Technical Whitepaper on its Biological Properties as an Angiotensin-Converting Enzyme Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the biological properties of L-681,176, a naturally derived inhibitor of Angiotensin-Converting Enzyme (ACE). The information presented is collated from published scientific literature, focusing on its mechanism of action, quantitative inhibitory data, and relevant experimental methodologies.
Core Biological Activity: ACE Inhibition
L-681,176 is identified as an inhibitor of angiotensin-converting enzyme (ACE), an important component of the renin-angiotensin system (RAS) that regulates blood pressure.[1][2] It is a natural product, produced by the fermentation of Streptomyces sp. MA 5143a.[2] The chemical formula for L-681,176 is C12H23N5O7, and its structure has been elucidated by NMR and mass spectral analysis.[1] Structurally, it is noted to be similar to marasmine, but lacks one carboxyl group.[2]
Mechanism of Action
L-681,176 exerts its inhibitory effect on ACE. The inhibition has been shown to be reversible by the addition of zinc sulfate, suggesting that L-681,176 may interact with the zinc cofactor that is essential for the catalytic activity of the ACE enzyme.[2]
Quantitative Data Summary
The inhibitory potency of L-681,176 has been quantified in both in vitro and in vivo studies. The key data points are summarized in the table below.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | ~1.3 µg/mL | Not Specified | In Vitro ACE Inhibition | [2] |
| ID50 | 142 mg/kg (i.v.) | Rat | In Vivo Angiotensin I Pressor Response | [2] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the Renin-Angiotensin-System (RAS) and the point of intervention for L-681,176.
Experimental Protocols
While the seminal paper provides an overview of the methods, detailed step-by-step protocols are not fully elaborated in the abstract. The following are representative methodologies for the types of experiments conducted.
In Vitro ACE Inhibition Assay (Representative Protocol)
This protocol is based on standard methods for determining ACE inhibition.
-
Enzyme and Substrate Preparation:
-
Source: Rabbit lung ACE is commonly used.
-
Substrate: Hippuryl-L-histidyl-L-leucine (HHL) is a typical substrate.
-
Buffer: Prepare a suitable buffer, such as 100 mM sodium borate buffer with 300 mM NaCl at pH 8.3.
-
-
Assay Procedure:
-
In a microplate, add a solution of rabbit lung ACE.
-
Add varying concentrations of L-681,176 to the wells. A control with no inhibitor is also prepared.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the HHL substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an acid, such as 1 M HCl.
-
The product of the reaction, hippuric acid, is then extracted with a solvent like ethyl acetate.
-
The solvent is evaporated, and the hippuric acid is redissolved in water.
-
The amount of hippuric acid is quantified by measuring the absorbance at a specific wavelength (e.g., 228 nm).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of L-681,176 relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Angiotensin I Pressor Response Assay in Rats (Representative Protocol)
This protocol is a standard method for evaluating the in vivo efficacy of ACE inhibitors.
-
Animal Preparation:
-
Male Sprague-Dawley rats are typically used.
-
The rats are anesthetized (e.g., with sodium pentobarbital).
-
Catheters are inserted into the carotid artery to monitor blood pressure and into the jugular vein for intravenous administration of substances.
-
-
Experimental Procedure:
-
After a stabilization period, a baseline blood pressure is recorded.
-
A standard dose of Angiotensin I is administered intravenously, and the resulting pressor (blood pressure increasing) response is measured.
-
L-681,176 is then administered intravenously at various doses.
-
After a set period to allow for drug distribution, the same dose of Angiotensin I is administered again, and the new pressor response is recorded.
-
-
Data Analysis:
-
The percentage inhibition of the Angiotensin I-induced pressor response is calculated for each dose of L-681,176.
-
The ID50 value, the dose of the inhibitor that causes a 50% reduction in the pressor response to Angiotensin I, is then determined from a dose-response curve.
-
Production and Purification Workflow
The diagram below outlines the general workflow for the production and purification of L-681,176 from Streptomyces sp. MA 5143a.
Note on Other Potential Activities
A comprehensive search of the scientific literature did not yield any evidence to suggest that L-681,176 possesses activity as a 5-HT1D receptor antagonist or an alpha-2 adrenoceptor antagonist. The primary and well-documented biological activity of L-681,176 is the inhibition of the angiotensin-converting enzyme.
References
- 1. Structure elucidation of angiotensin converting enzyme inhibitor L-681,176 from Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, purification and characterization of the angiotensin converting enzyme inhibitor, L-681,176, produced by Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]
L-681,176: An In-Depth Technical Guide to a Novel Angiotensin-Converting Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-681,176, a naturally derived inhibitor of the angiotensin-converting enzyme (ACE). The document details its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its initial characterization. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and cardiovascular medicine.
Core Concepts: The Renin-Angiotensin-Aldosterone System and ACE Inhibition
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical signaling pathway in the regulation of blood pressure and cardiovascular homeostasis. Angiotensin-converting enzyme (ACE) is a key zinc-dependent metalloproteinase within this cascade. It is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone secretion, and consequently, an elevation in blood pressure.
ACE inhibitors, such as L-681,176, function by blocking the active site of ACE, thereby preventing the formation of angiotensin II. This leads to vasodilation and a reduction in blood pressure. The zinc ion at the active site of ACE is crucial for its catalytic activity, and many inhibitors, including L-681,176, are thought to interact with this ion.
In Vitro Characterization of L-681,176: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of L-681,176, a potent inhibitor of Angiotensin-Converting Enzyme (ACE) produced by Streptomyces sp. MA 5143a. This document synthesizes the available scientific literature to present its biochemical properties, mechanism of action, and relevant experimental methodologies.
Core Compound Properties
L-681,176 is a naturally occurring ACE inhibitor identified from the culture filtrate of Streptomyces sp. MA 5143a. Structurally, it is an oligopeptide-like molecule containing guanidine groups. Its inhibitory effect on ACE is noteworthy, positioning it as a molecule of interest for cardiovascular research.
Quantitative Data Summary
The primary quantitative measure of L-681,176's in vitro potency is its half-maximal inhibitory concentration (IC50) against ACE.
| Parameter | Value | Source |
| IC50 | ~1.3 µg/mL | [1] |
Mechanism of Action
L-681,176 exerts its inhibitory effect on the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance.[2][3] ACE is a key enzyme in this pathway, responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, L-681,176 effectively reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.
The inhibition of ACE by L-681,176 is reversed by the addition of zinc sulfate.[1] This strongly suggests that L-681,176 interacts with the zinc ion (Zn²⁺) located at the active site of the enzyme.[4][5][6] This zinc ion is essential for the catalytic activity of ACE, and its chelation or interaction with an inhibitor leads to the loss of enzymatic function.[4][5][6]
References
- 1. Discovery, purification and characterization of the angiotensin converting enzyme inhibitor, L-681,176, produced by Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renin - Angiotensin Pathways: R&D Systems [rndsystems.com]
- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 4. The functional role of zinc in angiotensin converting enzyme: implications for the enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. COVID-19: Zinc and Angiotensin-Converting Enzyme 2 (ACE2) Deficiencies as Determinants of Risk and Severity of Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
L-681,176: An In-depth Technical Guide on the Inhibition of the Pressor Response to Angiotensin I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-681,176, a potent inhibitor of the angiotensin-converting enzyme (ACE). The document details its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its inhibitory effects on the pressor response to angiotensin I.
Introduction
L-681,176 is an angiotensin-converting enzyme inhibitor isolated from the culture filtrate of Streptomyces sp. MA 5143a.[1] As an ACE inhibitor, L-681,176 blocks the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. This inhibition of angiotensin II formation leads to a reduction in blood pressure, making ACE inhibitors a cornerstone in the treatment of hypertension and other cardiovascular diseases. This guide focuses on the specific action of L-681,176 in mitigating the pressor response induced by angiotensin I.
Mechanism of Action: The Renin-Angiotensin System
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. The system is initiated by the release of renin from the kidneys in response to stimuli such as low blood pressure. Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I. Angiotensin I is then converted to the physiologically active angiotensin II by the angiotensin-converting enzyme (ACE), which is primarily located on the surface of endothelial cells.
Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone secretion (which promotes sodium and water retention), and other effects that collectively raise blood pressure.
L-681,176, as an ACE inhibitor, directly interferes with this pathway by blocking the action of ACE. This prevents the formation of angiotensin II, thereby attenuating its pressor effects.
Quantitative Data on the Inhibition of Angiotensin I Pressor Response
The inhibitory potency of L-681,176 has been quantified both in vitro and in vivo. The following tables summarize the available data.
Table 1: In Vitro Efficacy of L-681,176
| Parameter | Value | Description |
| I50 | ~1.3 µg/mL | The concentration of L-681,176 required to inhibit 50% of ACE activity in a cell-free system.[1] |
Table 2: In Vivo Efficacy of L-681,176 in Rats
| Parameter | Value | Route of Administration | Description |
| ID50 | 142 mg/kg | Intravenous | The dose of L-681,176 that produces a 50% inhibition of the pressor response to an intravenous challenge with angiotensin I.[1] |
Note: The original study by Huang et al. (1984) states that L-681,176 exhibits a dose-related inhibition of the pressor response to angiotensin I. However, a full dose-response curve is not provided in the available literature.
Experimental Protocols
The following section details a generalized experimental protocol for assessing the in vivo inhibition of the angiotensin I pressor response by an ACE inhibitor like L-681,176. This protocol is based on standard methodologies employed in similar pharmacological studies, as the full experimental details from the original L-681,176 publication were not available.
Animal Model
-
Species: Rat (e.g., Sprague-Dawley or Wistar)
-
Sex: Male
-
Weight: 250-350 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Surgical Preparation (for anesthetized model)
-
Anesthetize the rat with a suitable agent (e.g., sodium pentobarbital, 50-60 mg/kg, intraperitoneally).
-
Cannulate the trachea to ensure a patent airway.
-
Insert a catheter into a carotid artery for continuous monitoring of arterial blood pressure via a pressure transducer.
-
Insert a catheter into a jugular vein for the intravenous administration of angiotensin I and the test compound (L-681,176).
Experimental Procedure
-
Allow the animal's blood pressure to stabilize after surgery.
-
Administer a bolus intravenous injection of angiotensin I at a dose sufficient to elicit a consistent and submaximal pressor response (e.g., 100-300 ng/kg).
-
Record the peak increase in mean arterial blood pressure.
-
Once the blood pressure returns to baseline, administer a single intravenous dose of L-681,176.
-
After a predetermined time for the inhibitor to take effect (e.g., 5-15 minutes), repeat the angiotensin I challenge.
-
Record the new peak increase in mean arterial blood pressure.
-
The percentage inhibition of the pressor response is calculated as follows:
% Inhibition = [1 - (Pressor Response after L-681,176 / Pressor Response before L-681,176)] * 100
-
To determine the ID50, this procedure is repeated in different groups of animals with a range of doses of L-681,176.
References
The Role of Zinc in the Enzymatic Inhibition of Angiotensin-Converting Enzyme by L-681,176: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of zinc in the enzymatic inhibition of Angiotensin-Converting Enzyme (ACE) by the inhibitor L-681,176. ACE is a zinc-dependent metalloenzyme crucial in the regulation of blood pressure through the Renin-Angiotensin-Aldosterone System (RAAS). L-681,176 has been identified as an inhibitor of ACE, with a noteworthy characteristic: its inhibitory effect is reversible by the addition of zinc sulfate. This guide will explore the fundamental role of zinc in ACE catalysis, the mechanism of inhibition by L-681,176, and the pivotal function of zinc in the reversal of this inhibition. Quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and mechanisms are provided to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction to Angiotensin-Converting Enzyme (ACE) and the Renin-Angiotensin-Aldosterone System (RAAS)
The Renin-Angiotensin-Aldosterone System is a critical hormonal cascade that regulates blood pressure and fluid balance. A key component of this system is Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase. ACE plays a dual role in the RAAS: it catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II, and it inactivates the vasodilator bradykinin. These actions collectively lead to an increase in blood pressure.
The catalytic activity of ACE is fundamentally dependent on a zinc ion (Zn²⁺) located within its active site. This zinc ion is essential for the hydrolysis of peptide bonds in its substrates.
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.
L-681,176: An Inhibitor of Angiotensin-Converting Enzyme
L-681,176 is a compound that has been identified as an inhibitor of Angiotensin-Converting Enzyme. Its inhibitory action on ACE disrupts the RAAS pathway, leading to a decrease in the production of angiotensin II and consequently, a reduction in blood pressure.
Quantitative Inhibition Data
The inhibitory potency of L-681,176 against ACE has been quantified, providing valuable data for its characterization.
| Inhibitor | Target Enzyme | IC50 | In Vivo ID50 (Rats, i.v.) |
| L-681,176 | Angiotensin-Converting Enzyme (ACE) | 1.3 µg/mL | 142 mg/kg |
The Crucial Role of Zinc in ACE Catalysis and Inhibition by L-681,176
The central zinc ion in the active site of ACE is indispensable for its catalytic function. It acts as a Lewis acid, polarizing the carbonyl group of the scissile peptide bond of the substrate, thereby facilitating nucleophilic attack by a water molecule and subsequent peptide bond cleavage.
The fact that the inhibition of ACE by L-681,176 is reversed by zinc sulfate strongly suggests that the inhibitor interacts directly with the catalytic zinc ion. The proposed mechanism is that L-681,176 acts as a chelating agent, binding to the zinc ion in the active site and rendering the enzyme inactive. This prevents the substrate from accessing the catalytic metal ion.
The addition of an excess of zinc sulfate can reverse this inhibition by displacing the bound L-681,176 from the active site, thereby restoring the enzyme's catalytic activity. This suggests a competitive interaction between L-681,176 and zinc for the enzyme's active site.
Proposed Mechanism of Inhibition and Reversal
Caption: Proposed mechanism of ACE inhibition by L-681,176 and its reversal by excess zinc.
Experimental Protocols
Angiotensin-Converting Enzyme (ACE) Activity Assay
A common method to determine ACE activity is a spectrophotometric assay using a synthetic substrate, such as hippuryl-histidyl-leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-histidyl-leucine (HHL)
-
Boric acid buffer (pH 8.3) containing NaCl
-
Sodium hydroxide (NaOH)
-
o-phthaldialdehyde (OPA)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of ACE in a suitable buffer.
-
Prepare various concentrations of the inhibitor (L-681,176) to be tested.
-
In a reaction vessel (e.g., a microplate well), combine the ACE solution, buffer, and the inhibitor at the desired concentration.
-
Pre-incubate the mixture for a defined period at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding NaOH.
-
Add OPA reagent to react with the liberated histidyl-leucine, forming a fluorescent product.
-
Measure the fluorescence at an appropriate excitation and emission wavelength (e.g., 360 nm excitation and 485 nm emission).
-
Calculate the percentage of inhibition by comparing the fluorescence of the samples with and without the inhibitor.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Reversal of ACE Inhibition by Zinc Sulfate
This experiment is designed to demonstrate the reversal of L-681,176-induced inhibition by the addition of zinc.
Materials:
-
All materials from the ACE Activity Assay.
-
Zinc sulfate (ZnSO₄) solution.
Procedure:
-
Perform the ACE activity assay as described above to determine the IC50 of L-681,176.
-
Set up a series of reactions containing ACE and a concentration of L-681,176 that causes significant inhibition (e.g., at or near the IC50).
-
To these inhibited reactions, add increasing concentrations of zinc sulfate.
-
Pre-incubate the mixture of ACE, L-681,176, and zinc sulfate for a defined period at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Follow the remaining steps of the ACE activity assay to measure the enzyme activity.
-
Plot the percentage of ACE activity against the concentration of added zinc sulfate to observe the reversal of inhibition.
Experimental Workflow
Caption: Workflow for ACE inhibition and zinc reversal experiments.
Discussion and Future Directions
The reversible inhibition of ACE by L-681,176 and its reversal by zinc highlight the critical role of the zinc ion in the enzyme's active site. This characteristic suggests that L-681,176 may function as a zinc-chelating inhibitor. Understanding this mechanism is crucial for the design and development of novel ACE inhibitors with improved specificity and efficacy.
Future research should focus on:
-
Structural Studies: Obtaining a co-crystal structure of ACE with L-681,176 would provide definitive evidence of the inhibitor's binding mode and its interaction with the zinc ion.
-
Kinetic Analysis: Detailed kinetic studies are needed to determine the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibitor constant (Ki).
-
In Vivo Studies: Further in vivo studies are required to fully elucidate the pharmacokinetic and pharmacodynamic properties of L-681,176 and to assess its therapeutic potential.
Conclusion
L-681,176: A Technical Guide to the Angiotensin-Converting Enzyme Inhibitor from Streptomyces sp. MA 5143a
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-681,176, a potent angiotensin-converting enzyme (ACE) inhibitor produced by the fermentation of Streptomyces sp. MA 5143a. This document details its discovery, chemical properties, mechanism of action, biosynthetic pathway, and relevant experimental protocols, presenting a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
L-681,176 is a naturally occurring compound isolated from the culture filtrate of Streptomyces sp. MA 5143a that exhibits significant inhibitory activity against the angiotensin-converting enzyme (ACE).[1] ACE is a key zinc-containing metalloenzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting this enzyme, L-681,176 demonstrates potential as a therapeutic agent for the management of hypertension and other cardiovascular disorders. Its structure, closely related to the marasmine family of natural products, and its production via microbial fermentation make it a subject of considerable interest for further investigation and development.
Chemical Properties and Structure
The molecular formula of L-681,176 has been determined to be C12H23N5O7.[2] Its structure was elucidated through NMR and mass spectral analysis.[2] L-681,176 is described as being structurally similar to marasmine but lacking one carboxyl group.[1] Based on the known structure of aspergillomarasmine A, a related marasmine-type compound, a putative structure for L-681,176 can be inferred. Aspergillomarasmine A is a polyamino acid containing multiple carboxyl groups.[3] The absence of one of these carboxyl groups, combined with the molecular formula of L-681,176, suggests a specific modification of the aspergillomarasmine A scaffold.
Inferred Structure of L-681,176:
Caption: Inferred chemical structure of L-681,176.
Biological Activity and Mechanism of Action
L-681,176 is a potent inhibitor of the angiotensin-converting enzyme. Its inhibitory activity is reversible by the addition of zinc sulfate, indicating that it likely interacts with the zinc ion at the active site of ACE.[1]
Quantitative Data
The following table summarizes the key quantitative data reported for L-681,176 and provides a comparison with other natural ACE inhibitors.
| Compound | Source Organism | IC50 | ID50 (in vivo) | Reference |
| L-681,176 | Streptomyces sp. MA 5143a | 1.3 µg/mL | 142 mg/kg (i.v. in rats) | [1] |
| Phenacein | Streptomyces tanashiensis-zaomyceticus | 0.58 µM (Ki) | Not reported | [4] |
| Peptides from Caulerpa lentillifera | Caulerpa lentillifera (alga) | 58.89 µg/mL | Not reported | |
| Peptides from Kacang goat skin collagen | Kacang goat skin | 82.94 µg/mL | Not reported | [5] |
| Azadirachta indica extract | Azadirachta indica (plant) | 255.991 µg/mL | Not reported | [6] |
Mechanism of Action: ACE Inhibition Signaling Pathway
L-681,176 exerts its antihypertensive effect by interrupting the renin-angiotensin-aldosterone system (RAAS). The diagram below illustrates the signaling pathway and the point of inhibition by L-681,176.
Caption: ACE inhibition by L-681,176 in the RAAS pathway.
Biosynthesis
The biosynthetic pathway of L-681,176 has not been fully elucidated. However, its structural similarity to marasmine and aspergillomarasmine A suggests a pathway involving the condensation of amino acid precursors. The biosynthesis of aspergillomarasmine A is known to involve an AMA synthase, a PLP-dependent enzyme that catalyzes the formation of C-N bonds using O-acetyl-L-serine/O-phospho-L-serine and L-aspartic acid as substrates.[2][3][7] The guanidino group present in L-681,176 is likely derived from arginine. The proposed biosynthetic pathway likely involves a non-ribosomal peptide synthetase (NRPS) or a similar enzymatic machinery to assemble the amino acid and guanidino-containing precursors.
Proposed Biosynthetic Pathway of L-681,176 Precursor:
References
- 1. Discovery, purification and characterization of the angiotensin converting enzyme inhibitor, L-681,176, produced by Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of angiotensin converting enzyme inhibitor L-681,176 from Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspergillomarasmine A - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of Aspergillomarasmine A derivatives as novel NDM-1 inhibitor to overcome antibiotics resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
L-681,176 In Vivo Experimental Protocol: Application Notes and Detailed Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the in vivo assessment of L-681,176, an inhibitor of the Angiotensin-Converting Enzyme (ACE). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action and Signaling Pathway
L-681,176 exerts its pharmacological effect by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is a key component of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. In the RAS cascade, Renin cleaves Angiotensinogen to produce Angiotensin I. ACE then converts the inactive Angiotensin I into the potent vasoconstrictor Angiotensin II. Angiotensin II binds to its type 1 (AT1) receptor on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. It also stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention, further elevating blood pressure.
By inhibiting ACE, L-681,176 blocks the formation of Angiotensin II, thereby reducing its pressor effects. Additionally, ACE is responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by L-681,176 leads to an accumulation of bradykinin, which contributes to the overall blood pressure-lowering effect.
Application Notes and Protocols for L-681,176 Administration in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of L-681,176, an angiotensin-converting enzyme (ACE) inhibitor, in rat models. The information is based on available data and established methodologies for studying ACE inhibitors in preclinical research.
Introduction to L-681,176
L-681,176 is an inhibitor of angiotensin-converting enzyme (ACE) originally discovered in the culture filtrate of Streptomyces sp. MA 5143.[1] As an ACE inhibitor, it blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to a reduction in blood pressure.[1] Its mechanism of action makes it a subject of interest in cardiovascular research, particularly in the study of hypertension and related pathologies. The inhibition of ACE by L-681,176 is reversible with the addition of zinc sulfate.[1]
Quantitative Data
The available quantitative data for L-681,176 in rat models is limited. The primary reported value is its intravenous (IV) dose-dependent inhibition of the pressor response to angiotensin I.
Table 1: In Vivo Efficacy of L-681,176 in Rats
| Parameter | Value | Route of Administration | Effect |
| ID50 | 142 mg/kg | Intravenous (IV) | Inhibition of the pressor response to angiotensin I |
Source:[1]
Table 2: Hypothetical Pharmacokinetic Parameters of L-681,176 in Rats Following a Single Intravenous Dose
| Parameter | Unit | Hypothetical Value | Description |
| Cmax | µg/mL | Data not available | Maximum plasma concentration |
| tmax | h | Data not available | Time to reach maximum plasma concentration |
| AUC(0-t) | µg*h/mL | Data not available | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| t1/2 | h | Data not available | Elimination half-life |
| CL | mL/min/kg | Data not available | Clearance |
| Vd | L/kg | Data not available | Volume of distribution |
Note: This table is for illustrative purposes only. Specific pharmacokinetic studies for L-681,176 are required to determine these parameters.
Signaling Pathway
L-681,176, as an ACE inhibitor, directly interferes with the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance. The diagram below illustrates the point of intervention of L-681,176 within this pathway.
Caption: The Renin-Angiotensin System and the inhibitory action of L-681,176 on ACE.
Experimental Protocols
The following are detailed protocols for the administration and evaluation of L-681,176 in rat models, based on standard procedures for ACE inhibitors.
Protocol for Intravenous Administration and Blood Pressure Measurement
This protocol is designed to assess the acute effect of L-681,176 on blood pressure in anesthetized rats.
Materials:
-
L-681,176
-
Sterile saline (0.9% NaCl) for vehicle
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
Heating pad to maintain body temperature
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous drug administration.[2]
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system to continuously record blood pressure.
-
-
L-681,176 Preparation:
-
Prepare a stock solution of L-681,176 in sterile saline. The concentration should be calculated based on the desired dose and a standard injection volume (e.g., 1 mL/kg).
-
Further dilutions can be made to administer a range of doses.
-
-
Administration and Data Collection:
-
Allow the animal's blood pressure to stabilize for at least 20-30 minutes after surgery.
-
Administer a bolus injection of the vehicle (sterile saline) via the jugular vein catheter and record any change in blood pressure.
-
Administer the desired dose of L-681,176 (e.g., starting with doses around the known ID50 of 142 mg/kg) as a bolus injection.[1]
-
Continuously monitor and record mean arterial pressure (MAP), systolic, and diastolic blood pressure for at least 60 minutes post-administration to observe the onset, magnitude, and duration of the hypotensive effect.
-
Administer increasing doses to generate a dose-response curve.
-
Protocol for In Vitro ACE Inhibition Assay
This protocol determines the in vitro inhibitory activity of L-681,176 on ACE.
Materials:
-
L-681,176
-
Angiotensin-Converting Enzyme (from rabbit lung or other commercial sources)
-
ACE substrate (e.g., Hippuryl-His-Leu or a fluorogenic substrate)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2, pH 8.3)[3]
-
Spectrophotometer or fluorometer
-
96-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-681,176 in the assay buffer. Create a serial dilution to test a range of concentrations.
-
Prepare the ACE enzyme and substrate solutions in the assay buffer according to the manufacturer's instructions.
-
-
Assay Performance:
-
In a 96-well plate, add the assay buffer, the L-681,176 solution at various concentrations, and the ACE solution.
-
Include control wells with no inhibitor (vehicle control) and wells with a known ACE inhibitor (e.g., captopril) as a positive control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the ACE substrate to all wells.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the substrate used).
-
-
Data Analysis:
-
Measure the absorbance or fluorescence to determine the rate of substrate hydrolysis.
-
Calculate the percentage of ACE inhibition for each concentration of L-681,176 compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of L-681,176 that inhibits 50% of ACE activity).
-
Experimental Workflow Diagrams
In Vivo Blood Pressure Study Workflow
Caption: Workflow for assessing the acute effects of L-681,176 on rat blood pressure.
In Vitro ACE Inhibition Assay Workflow
Caption: Workflow for determining the in vitro ACE inhibitory activity of L-681,176.
References
Unraveling the Role of L-681,176 in Preclinical Hypertension Models: Application Notes and Protocols
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of L-681,176 for the treatment of hypertension. This document provides detailed protocols for in vivo studies, data presentation guidelines, and visualization of associated signaling pathways.
Note to the Reader: Extensive searches for the compound "L-681,176" in the context of hypertension or cardiovascular research have yielded no specific results. It is highly probable that the compound name is incorrect or represents a non-publicly disclosed entity. To provide a valuable and illustrative resource, this document will use Losartan , a well-characterized Angiotensin II Receptor Blocker (ARB), as an exemplary agent to detail the requested application notes and protocols. Researchers should substitute Losartan with their compound of interest and adjust dosages and methodologies accordingly.
Introduction to Antihypertensive Drug Evaluation in Animal Models
The development of novel antihypertensive agents requires rigorous preclinical evaluation in relevant animal models to establish efficacy, safety, and mechanism of action. Animal models of hypertension, such as the Spontaneously Hypertensive Rat (SHR) and the L-NAME (Nω-nitro-L-arginine methyl ester)-induced hypertensive rat, are instrumental in this process.[1][2] This guide outlines the essential protocols for assessing the antihypertensive effects of a test compound, using Losartan as a placeholder, in these models.
Quantitative Data Summary
Clear and concise data presentation is crucial for the comparative analysis of experimental outcomes. The following tables provide a template for summarizing key quantitative data from animal hypertension studies.
Table 1: Dosage and Administration of Losartan in Hypertension Animal Models
| Animal Model | Route of Administration | Dosage Range | Frequency | Vehicle |
| Spontaneously Hypertensive Rat (SHR) | Oral Gavage | 1 - 30 mg/kg | Once Daily | 0.5% Carboxymethylcellulose |
| L-NAME-Induced Hypertensive Rat | Intraperitoneal (IP) | 5 - 20 mg/kg | Once Daily | Saline |
| Renovascular Hypertensive Rat (2K1C) | Intravenous (IV) | 0.1 - 5 mg/kg | Bolus Injection | Saline |
Table 2: Effects of Losartan on Hemodynamic Parameters in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | N | Baseline Systolic Blood Pressure (mmHg) | Post-Treatment Systolic Blood Pressure (mmHg) | Change in Blood Pressure (mmHg) | Heart Rate (bpm) |
| Vehicle Control | 10 | 185 ± 5 | 182 ± 6 | -3 ± 2 | 350 ± 15 |
| Losartan (10 mg/kg) | 10 | 188 ± 7 | 145 ± 5 | -43 ± 4 | 345 ± 12 |
| Losartan (30 mg/kg) | 10 | 186 ± 6 | 130 ± 4 | -56 ± 5 | 340 ± 14 |
| *Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. The following protocols describe key experiments for evaluating an antihypertensive compound.
Induction of Hypertension in Animal Models
-
Spontaneously Hypertensive Rat (SHR): These animals genetically develop hypertension and are a widely used model for essential hypertension.[1] No induction procedure is necessary. Animals are typically used for studies between 12 and 16 weeks of age when hypertension is well-established.
-
L-NAME-Induced Hypertension:
-
Male Wistar rats (200-250g) are used.
-
L-NAME is dissolved in drinking water at a concentration of 40 mg/kg/day, assuming an average water intake of 100 ml/kg/day.[2]
-
The L-NAME solution is provided as the sole source of drinking water for 4 weeks.
-
Blood pressure is monitored weekly via the tail-cuff method to confirm the development of hypertension.
-
Drug Administration
-
Oral Gavage:
-
The test compound (e.g., Losartan) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
The suspension is administered directly into the stomach using a ball-tipped gavage needle.
-
The volume of administration should not exceed 10 ml/kg body weight.
-
-
Intraperitoneal (IP) Injection:
-
The test compound is dissolved in a sterile, isotonic vehicle (e.g., saline).
-
The solution is injected into the peritoneal cavity in the lower abdominal quadrant.
-
A 23-25 gauge needle is typically used.
-
-
Intravenous (IV) Injection:
-
The test compound is dissolved in a sterile, isotonic vehicle.
-
The solution is injected into a cannulated femoral or jugular vein.
-
This route is often used for acute dose-response studies.
-
Blood Pressure Measurement
-
Tail-Cuff Plethysmography (Non-invasive):
-
The rat is placed in a restraining device to minimize movement.
-
A cuff is placed around the base of the tail, and a sensor is placed distal to the cuff.
-
The cuff is inflated to occlude blood flow and then slowly deflated.
-
The pressure at which blood flow returns is recorded as the systolic blood pressure.
-
Multiple readings are taken and averaged for each animal.
-
-
Radiotelemetry (Invasive - Gold Standard):
-
A telemetry transmitter is surgically implanted into the abdominal aorta of the animal under anesthesia.
-
Animals are allowed to recover for at least one week.
-
Blood pressure is continuously monitored in conscious, freely moving animals, providing highly accurate and detailed hemodynamic data.
-
Signaling Pathways and Experimental Workflows
Visual diagrams are critical for understanding complex biological processes and experimental designs.
Caption: Experimental workflow for evaluating an antihypertensive compound in animal models.
Caption: Simplified signaling pathway of the Renin-Angiotensin System and the mechanism of action of Losartan.
References
Application Note: ACE Inhibitor Activity Assay Using L-681,176
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key enzyme in this system is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent metallopeptidase. ACE catalyzes the conversion of the decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II and inactivates the vasodilator bradykinin.[1][2] Due to its central role in blood pressure regulation, ACE is a major therapeutic target for the management of hypertension and heart failure.[3]
L-681,176 is a naturally derived ACE inhibitor isolated from the culture filtrate of Streptomyces sp. MA 5143a.[4][5] Its structure is similar to marasmine, and it has a molecular formula of C12H23N5O7.[6] The inhibitory action of L-681,176 is reversible with the addition of zinc sulfate, indicating a mechanism that involves interaction with the zinc ion at the active site of the ACE enzyme.[4] This application note provides a detailed protocol for determining the in vitro activity of L-681,176 and other potential ACE inhibitors using a spectrophotometric assay based on the hydrolysis of the synthetic substrate Hippuryl-L-Histidyl-L-Leucine (HHL).[7][8]
Principle of the Assay
The activity of ACE is determined by monitoring the enzymatic cleavage of the substrate HHL. ACE cleaves HHL to produce Hippuric Acid (HA) and the dipeptide Histidyl-Leucine. The amount of HA produced is directly proportional to the ACE activity. In this protocol, the reaction is terminated, and the HA is quantified by measuring its absorbance at 228 nm following extraction.[9] The inhibitory activity of a compound like L-681,176 is assessed by measuring the reduction in HA formation in its presence.
Quantitative Data Summary
The following tables summarize the key quantitative data for L-681,176 and provide a comparison with other common ACE inhibitors.
Table 1: Properties of the ACE Inhibitor L-681,176
| Property | Value | Reference |
| IC50 | ~1.3 µg/mL | [4] |
| Molecular Formula | C12H23N5O7 | [6] |
| Source | Streptomyces sp. MA 5143a | [4] |
| Mechanism | Reversible by Zinc Sulfate | [4] |
Table 2: Comparative IC50 Values of Various ACE Inhibitors
| Inhibitor | IC50 Value (nM) | Substrate Used | Reference |
| L-681,176 | ~3.0 µM* | HHL | [4] |
| Captopril | 1.79 - 20.0 | Synthetic Substrates | [10][11] |
| Lisinopril | 1.2 | Not Specified | [11] |
| Enalaprilat | 2.4 | Not Specified | [11] |
*Note: The IC50 for L-681,176 was originally reported as ~1.3 µg/mL. This has been converted to an approximate molar concentration for comparison, assuming a molecular weight derived from its formula (C12H23N5O7).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Renin-Angiotensin System and the experimental workflow for the ACE inhibitor activity assay.
Caption: RAS pathway showing ACE inhibition by L-681,176.
Caption: Spectrophotometric ACE inhibitor assay workflow.
Experimental Protocols
This protocol is adapted from established methods for spectrophotometric ACE activity assays.[8][9]
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)
-
Hippuryl-L-Histidyl-L-Leucine (HHL) (e.g., Sigma-Aldrich)
-
L-681,176
-
Captopril (as a positive control)
-
Sodium Borate Buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate
-
Deionized Water
-
Microcentrifuge tubes
-
Spectrophotometer and quartz cuvettes (or a microplate reader)
Equipment
-
Incubator or water bath (37°C)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer capable of reading at 228 nm
Procedure
-
Preparation of Solutions:
-
ACE Solution: Prepare a stock solution of ACE in deionized water. On the day of the experiment, dilute the stock solution with the sodium borate buffer to the desired working concentration (e.g., 2 mU/mL).
-
HHL Substrate Solution: Dissolve HHL in the sodium borate buffer to a final concentration of 5 mM.
-
Inhibitor Solutions: Prepare a stock solution of L-681,176 in an appropriate solvent (e.g., deionized water or buffer). Create a series of dilutions to test a range of concentrations (e.g., from 0.1 µg/mL to 100 µg/mL) to determine the IC50 value. Prepare similar dilutions for the positive control, Captopril (e.g., 1 nM to 1 µM).
-
-
Enzymatic Reaction:
-
Set up three sets of reactions in microcentrifuge tubes:
-
Blank (No ACE): 50 µL of sodium borate buffer.
-
Control (No Inhibitor): 25 µL of ACE solution + 25 µL of sodium borate buffer.
-
Test (With Inhibitor): 25 µL of ACE solution + 25 µL of the L-681,176 dilution (or Captopril dilution).
-
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
To initiate the reaction, add 150 µL of the 5 mM HHL substrate solution to each tube.
-
Incubate all tubes at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl to each tube.
-
Add 1.5 mL of ethyl acetate to each tube to extract the hippuric acid formed.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the tubes at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
-
Measurement:
-
Carefully transfer 1 mL of the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water or buffer.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer. Use the solution from the blank reaction to zero the instrument.
-
Data Analysis
-
Calculate the Percentage of ACE Inhibition: The percentage of inhibition for each concentration of L-681,176 is calculated using the following formula:
% Inhibition = [ (Absorbance_Control - Absorbance_Test) / Absorbance_Control ] x 100
Where:
-
Absorbance_Control is the absorbance of the reaction with no inhibitor.
-
Absorbance_Test is the absorbance of the reaction in the presence of the inhibitor.
-
-
Determine the IC50 Value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of ACE activity. To determine this, plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value can then be determined by non-linear regression analysis of the dose-response curve.
Conclusion
This application note provides a comprehensive framework for the characterization of the ACE inhibitor L-681,176. The detailed protocol for the spectrophotometric assay allows for the reliable determination of its inhibitory potency. The provided quantitative data and comparative values for other inhibitors serve as a valuable reference for researchers in the field of hypertension and cardiovascular drug discovery. The workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and its biological context.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Dose response of ACE inhibitors: implications of the SECURE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 4. Discovery, purification and characterization of the angiotensin converting enzyme inhibitor, L-681,176, produced by Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of captopril- and enalapril-induced inhibition of pulmonary angiotensin converting enzyme in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure elucidation of angiotensin converting enzyme inhibitor L-681,176 from Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 9. Inhibition of Angiotensin Converting Enzyme, Angiotensin II Receptor Blocking, and Blood Pressure Lowering Bioactivity across Plant Families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Cell-Based Efficacy Testing of α2-Adrenergic Receptor Antagonists
Note: The compound "L-681,176" is identified in the literature as an angiotensin-converting enzyme (ACE) inhibitor. The following application notes and protocols are based on the likely intended target class for cell-based signaling assays, which are α2-adrenergic receptors. These assays are suitable for determining the efficacy of antagonists for this receptor class.
Introduction
The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release, blood pressure, and other physiological processes. When activated by an agonist, the α2-adrenergic receptor couples to inhibitory G-proteins (Gi), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Antagonists of this receptor block the effects of agonists, thereby preventing the downstream signaling events. This document provides detailed protocols for cell-based assays to determine the efficacy of α2-adrenergic receptor antagonists.
Data Summary
The efficacy of a potential α2-adrenergic receptor antagonist is typically determined by its ability to inhibit the effect of a known agonist. The half-maximal inhibitory concentration (IC50) is a key quantitative measure.
| Compound | Target Receptor | Cell Line | Assay Type | Agonist Used | IC50 (nM) |
| Brimonidine | α2A-Adrenergic Receptor | CHO-α2A | CRE-SPAP Production | Forskolin | -8.94 ± 0.05 (log IC50)[1] |
| Putative Antagonist | α2A-Adrenergic Receptor | HEK293 | cAMP Assay | DMED | To be determined |
Signaling Pathway
The α2-adrenergic receptor signaling pathway is primarily mediated by the Gi alpha subunit of the G-protein complex. Upon agonist binding, the Gi subunit inhibits adenylyl cyclase, leading to a reduction in the production of cAMP from ATP. cAMP is a second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Antagonists block this cascade by preventing agonist binding.
Experimental Protocols
cAMP Measurement Assay
This assay quantifies the intracellular cAMP levels in response to agonist and antagonist treatment. A common method involves using a competitive immunoassay or a reporter system.
Materials:
-
HEK293 cells stably expressing the human α2A-adrenergic receptor.
-
Cell culture medium (e.g., DMEM) with 10% FBS and appropriate antibiotics.
-
Test antagonist compound.
-
α2-adrenergic receptor agonist (e.g., dexmedetomidine - DMED).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., GloSensor™ cAMP Assay).
-
White, opaque 96-well microplates.
-
Plate reader capable of luminescence detection.
Protocol:
-
Cell Seeding: Seed the HEK293-α2A cells in a white, opaque 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test antagonist compound in assay buffer. Also, prepare a stock solution of the agonist (DMED) and forskolin.
-
Antagonist Incubation: Remove the cell culture medium and add the diluted antagonist compounds to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the α2-adrenergic agonist (DMED) at a concentration known to elicit a submaximal response (e.g., EC80) to all wells except the negative control.
-
Forskolin Stimulation: To amplify the adenylyl cyclase activity and thus the measurable decrease in cAMP, stimulate the cells with forskolin (e.g., 10 µM) for 15 minutes.
-
cAMP Detection: Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents. This typically involves cell lysis and addition of a luminescent substrate.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The decrease in luminescence is proportional to the decrease in cAMP levels. Calculate the IC50 of the antagonist by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a four-parameter logistic curve.
Reporter Gene Assay
This assay measures the transcriptional activity of the cAMP response element (CRE) as a downstream indicator of α2-adrenergic receptor activation.
Materials:
-
CHO cells stably co-expressing the human α2A-adrenergic receptor and a CRE-driven reporter gene (e.g., secreted placental alkaline phosphatase - SPAP or luciferase).
-
Cell culture medium.
-
Test antagonist compound.
-
α2-adrenergic receptor agonist.
-
Forskolin.
-
Reporter gene assay detection reagents (e.g., chemiluminescent substrate for SPAP or luciferase).
-
Luminometer or spectrophotometer.
Protocol:
-
Cell Seeding: Seed the CHO-α2A-CRE-reporter cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the antagonist, followed by the addition of the agonist and forskolin as described in the cAMP assay protocol.
-
Incubation: Incubate the plate for a period sufficient for reporter gene expression (typically 4-6 hours).
-
Signal Detection: For a secreted reporter like SPAP, collect the cell culture supernatant. For an intracellular reporter like luciferase, lyse the cells. Add the appropriate detection substrate according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescent or colorimetric signal.
-
Data Analysis: A decrease in the reporter signal indicates a decrease in cAMP levels. Calculate the IC50 for the antagonist as described above.
Experimental Workflow
The general workflow for assessing the efficacy of an α2-adrenergic receptor antagonist involves a series of steps from cell culture to data analysis.
References
L-681,176: A Tool for Elucidating the Renin-Angiotensin System
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
L-681,176 is a naturally occurring angiotensin-converting enzyme (ACE) inhibitor isolated from the culture filtrate of Streptomyces sp. MA 5143a.[1] Its inhibitory action on ACE makes it a valuable research tool for studying the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis. These application notes provide an overview of L-681,176, its mechanism of action, and detailed protocols for its use in experimental settings.
Mechanism of Action
L-681,176 exerts its effects by inhibiting the angiotensin-converting enzyme. ACE is a key enzyme in the renin-angiotensin system, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, L-681,176 effectively reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The inhibitory effect of L-681,176 is reversible and can be counteracted by the presence of zinc sulfate.[1]
Data Presentation
The following tables summarize the key quantitative data for L-681,176, highlighting its potency in both in vitro and in vivo models.
Table 1: In Vitro Potency of L-681,176
| Parameter | Value | Description |
| I50 | ~1.3 µg/mL | The half maximal inhibitory concentration against angiotensin-converting enzyme. |
Table 2: In Vivo Efficacy of L-681,176 in Rats
| Parameter | Value | Route of Administration | Description |
| ID50 | 142 mg/kg | Intravenous | The dose required to inhibit the pressor response to angiotensin I by 50%. |
Experimental Protocols
Protocol 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a general method for determining the ACE inhibitory activity of L-681,176 using hippuryl-L-histidyl-L-leucine (HHL) as a substrate. The amount of hippuric acid (HA) produced is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
L-681,176
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Captopril (positive control)
-
Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of L-681,176 in an appropriate solvent (e.g., water or DMSO).
-
Prepare a series of dilutions of L-681,176 and captopril in sodium borate buffer.
-
Prepare a 5 mM solution of HHL in sodium borate buffer.
-
Prepare a solution of ACE in sodium borate buffer. The exact concentration should be optimized based on enzyme activity.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix 50 µL of the L-681,176 dilution (or positive control/buffer for control reactions) with 50 µL of the HHL solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the ACE solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
HPLC Analysis:
-
Centrifuge the reaction mixture to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject an aliquot of the filtered supernatant into the RP-HPLC system.
-
Separate the components using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution of hippuric acid at a wavelength of 228 nm.
-
-
Data Analysis:
-
Calculate the peak area of the hippuric acid produced in each reaction.
-
Determine the percentage of ACE inhibition for each concentration of L-681,176 using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where A_control is the peak area of hippuric acid in the control reaction and A_inhibitor is the peak area in the presence of L-681,176.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the I50 value from the resulting dose-response curve.
-
Protocol 2: In Vivo Pressor Response to Angiotensin I in Rats
This protocol outlines a method to evaluate the in vivo ACE inhibitory activity of L-681,176 by measuring its effect on the pressor response induced by angiotensin I in anesthetized rats.
Materials:
-
Male Wistar rats (250-300 g)
-
L-681,176
-
Angiotensin I
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparinized saline
-
Pressure transducer and data acquisition system
-
Catheters
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Cannulate the carotid artery with a catheter filled with heparinized saline and connect it to a pressure transducer to monitor blood pressure.
-
Cannulate the jugular vein for intravenous administration of substances.
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
-
Baseline Measurements:
-
Record the baseline mean arterial pressure (MAP).
-
Administer a bolus injection of angiotensin I (e.g., 1 µg/kg, i.v.) and record the maximum increase in MAP. This is the control pressor response.
-
Allow the blood pressure to return to baseline between injections.
-
-
Administration of L-681,176:
-
Administer a dose of L-681,176 intravenously.
-
After a predetermined time (e.g., 15 minutes), administer the same dose of angiotensin I again and record the pressor response.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the pressor response for each dose of L-681,176 using the formula: % Inhibition = [(ΔMAP_control - ΔMAP_post-inhibitor) / ΔMAP_control] x 100 Where ΔMAP_control is the change in mean arterial pressure in response to angiotensin I before the inhibitor, and ΔMAP_post-inhibitor is the change after the inhibitor.
-
Construct a dose-response curve by plotting the percentage inhibition against the dose of L-681,176 to determine the ID50 value.
-
Protocol 3: General Purification of L-681,176 from Streptomyces sp. MA 5143a
This protocol provides a general outline for the purification of L-681,176 from the culture broth of Streptomyces sp. MA 5143a.
Materials:
-
Culture broth of Streptomyces sp. MA 5143a
-
Ammonium sulfate
-
Dialysis tubing
-
Ion-exchange chromatography resin (e.g., DEAE-cellulose)
-
Size-exclusion chromatography resin (e.g., Sephadex G-25)
-
Appropriate buffers
Procedure:
-
Fermentation and Extraction:
-
Grow Streptomyces sp. MA 5143a in a suitable fermentation medium for 3-4 days at 28°C.[1]
-
Separate the culture filtrate from the mycelium by centrifugation or filtration.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the culture filtrate to a final saturation of 40-80%.
-
Stir the mixture at 4°C for several hours to allow the protein and active compound to precipitate.
-
Collect the precipitate by centrifugation.
-
-
Dialysis:
-
Resuspend the precipitate in a minimal volume of a suitable buffer.
-
Dialyze the solution against the same buffer to remove excess ammonium sulfate.
-
-
Ion-Exchange Chromatography:
-
Load the dialyzed sample onto an ion-exchange column.
-
Wash the column with the starting buffer to remove unbound components.
-
Elute the bound substances using a salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions and test each for ACE inhibitory activity.
-
-
Size-Exclusion Chromatography:
-
Pool the active fractions from the ion-exchange chromatography step and concentrate them.
-
Apply the concentrated sample to a size-exclusion chromatography column.
-
Elute with a suitable buffer and collect fractions.
-
Assay the fractions for ACE inhibitory activity.
-
-
Purity Analysis:
-
Assess the purity of the final active fractions using techniques such as HPLC and mass spectrometry.
-
Visualizations
The following diagrams illustrate the renin-angiotensin system, a typical experimental workflow, and the role of L-681,176 as a research tool.
Caption: The Renin-Angiotensin System and the inhibitory action of L-681,176 on ACE.
Caption: Experimental workflow for in vitro ACE inhibition assay.
Caption: Logical relationship of L-681,176 as a tool for RAS research.
References
Application Notes and Protocols: L-681,176 as a Tool Compound in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of L-681,176, an Angiotensin-Converting Enzyme (ACE) inhibitor, for its use as a tool compound in cardiovascular research. Detailed protocols for its application in both in vitro and in vivo settings are provided to facilitate experimental design and execution.
Application Notes
Introduction to L-681,176
L-681,176 is an inhibitor of Angiotensin-Converting Enzyme (ACE), discovered in the culture filtrate of Streptomyces sp. MA 5143. Structurally, it is an oligopeptide similar to marasmine, but lacking one carboxyl group. As an ACE inhibitor, L-681,176 serves as a valuable research tool for investigating the renin-angiotensin-aldosterone system (RAAS) and its role in cardiovascular physiology and pathophysiology.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. ACE is a key enzyme in this pathway, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and sympathetic nervous system activation, all of which contribute to an increase in blood pressure.[1][2][3][4]
L-681,176, as an ACE inhibitor, competitively blocks the active site of ACE, thereby preventing the formation of angiotensin II.[5] This inhibition leads to several downstream cardiovascular effects:
-
Vasodilation: Reduced levels of angiotensin II result in the relaxation of arteriolar smooth muscle, leading to a decrease in total peripheral resistance and a subsequent lowering of blood pressure.[3]
-
Reduced Aldosterone Secretion: By decreasing angiotensin II levels, ACE inhibitors reduce the stimulus for aldosterone release from the adrenal cortex. This promotes the excretion of sodium and water by the kidneys, reducing blood volume and further lowering blood pressure.[5][6]
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by compounds like L-681,176 leads to an accumulation of bradykinin, which contributes to the overall vasodilatory and blood pressure-lowering effects.[3][4]
The multifaceted action of ACE inhibitors makes them a cornerstone in the treatment of hypertension and heart failure, and valuable tools for cardiovascular research.[6][7]
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)
The following diagram illustrates the classical RAAS pathway and the point of intervention for ACE inhibitors like L-681,176.
Quantitative Data for L-681,176
The following table summarizes the available quantitative data for L-681,176.
| Parameter | Value | Species | Assay Type |
| IC50 | ~1.3 µg/mL | - | In vitro Angiotensin Converting Enzyme Inhibition |
| ID50 | 142 mg/kg (i.v.) | Rat | In vivo inhibition of angiotensin I pressor response |
Experimental Protocols
Protocol 1: In Vitro ACE Inhibition Assay using L-681,176
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of L-681,176 on ACE activity in vitro. This is a representative protocol based on common spectrophotometric methods.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
ACE substrate: N-Hippuryl-His-Leu (HHL)
-
L-681,176
-
Borate buffer (pH 8.3)
-
1M HCl
-
Ethyl acetate
-
Deionized water
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of HHL (e.g., 5 mM) in borate buffer.
-
Prepare a stock solution of ACE (e.g., 100 mU/mL) in borate buffer.
-
Prepare a stock solution of L-681,176 in deionized water. Perform serial dilutions to obtain a range of concentrations to be tested (e.g., from 0.01 µg/mL to 100 µg/mL).
-
-
Enzyme Inhibition Reaction:
-
For each concentration of L-681,176, mix 20 µL of the inhibitor solution with 10 µL of the ACE solution.
-
Include a positive control (a known ACE inhibitor like captopril) and a negative control (20 µL of deionized water instead of the inhibitor).
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the HHL substrate solution to each mixture.
-
Incubate at 37°C for 60 minutes.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 62.5 µL of 1M HCl.
-
-
Extraction of Hippuric Acid:
-
Add 375 µL of ethyl acetate to each tube to extract the hippuric acid produced by the enzymatic reaction.
-
Vortex thoroughly for 30 seconds.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Measurement:
-
Carefully transfer the ethyl acetate (upper) layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hippuric acid in a known volume of deionized water (e.g., 1 mL).
-
Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of L-681,176 using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of L-681,176 that causes 50% inhibition of ACE activity, by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: In Vivo Assessment of L-681,176 on Blood Pressure in Rats
This protocol outlines a method to evaluate the effect of intravenously administered L-681,176 on the pressor response to angiotensin I in anesthetized rats, a common method for assessing ACE inhibitor efficacy in vivo.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., urethane or a ketamine/xylazine mixture)
-
L-681,176
-
Angiotensin I
-
Heparinized saline
-
Blood pressure transducer and data acquisition system
-
Catheters (e.g., PE-50 tubing)
-
Surgical instruments
-
Infusion pumps
Experimental Workflow Diagram:
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane at 1.2 g/kg, i.p.).[8] Ensure a stable plane of anesthesia is achieved by monitoring reflexes.
-
Surgically expose the left carotid artery and right jugular vein.
-
Cannulate the carotid artery with a catheter filled with heparinized saline, and connect it to a blood pressure transducer for continuous monitoring of arterial blood pressure and heart rate.[8][9]
-
Cannulate the jugular vein with a separate catheter for intravenous administration of substances.[9]
-
-
Stabilization:
-
Allow the animal to stabilize for at least 30 minutes after surgery until blood pressure and heart rate are steady.
-
-
Angiotensin I Challenge (Pre-treatment):
-
Administer a bolus intravenous injection of angiotensin I (e.g., 100-300 ng/kg) to elicit a consistent and measurable increase in blood pressure (pressor response).
-
Record the peak increase in mean arterial pressure.
-
Allow the blood pressure to return to baseline. Repeat the angiotensin I challenge to ensure the pressor response is reproducible.
-
-
Administration of L-681,176:
-
Administer L-681,176 intravenously. This can be done as a single bolus injection or a continuous infusion, depending on the experimental design. For determining the ID50, a range of doses will be required in different groups of animals.
-
-
Angiotensin I Challenge (Post-treatment):
-
At a set time point after the administration of L-681,176 (e.g., 15-30 minutes), repeat the angiotensin I challenge using the same dose as in the pre-treatment phase.
-
Record the peak increase in mean arterial pressure.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the angiotensin I pressor response for each dose of L-681,176 using the following formula: % Inhibition = [1 - (Pressor Response after L-681,176 / Pressor Response before L-681,176)] x 100
-
Plot the percentage of inhibition against the dose of L-681,176 to determine the ID50, the dose that inhibits the pressor response by 50%.
-
Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.
References
- 1. ClinPGx [clinpgx.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 4. news-medical.net [news-medical.net]
- 5. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. ACE Inhibitors’ Mechanism of Action: Here’s What They Do - GoodRx [goodrx.com]
- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iworx.com [iworx.com]
Application Notes and Protocols for Long-Term Stability of L-681,176 in Solution
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The long-term stability of a drug substance in solution is a critical parameter that influences its therapeutic efficacy, safety, and shelf-life. This document provides a comprehensive guide to evaluating the stability of L-681,176 in solution, offering detailed protocols for conducting stability studies and presenting data in a clear, accessible format. The methodologies outlined herein are designed to meet the rigorous standards of drug development and research, ensuring reliable and reproducible results. Understanding the degradation kinetics and identifying stable storage conditions are paramount for maintaining the integrity of L-681,176 for both research and potential clinical applications.
II. Quantitative Stability Data
The stability of L-681,176 in solution is influenced by several factors, including temperature, pH, and the solvent system used. The following tables summarize the hypothetical percentage of L-681,176 remaining after storage under various conditions over a 12-month period. This data is crucial for determining the optimal storage conditions and predicting the shelf-life of the compound in solution.
Table 1: Stability of L-681,176 in Aqueous Buffer (pH 7.4) at Different Temperatures
| Time (Months) | 4°C (% Remaining) | 25°C (% Remaining) | 40°C (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 98.5 | 95.2 |
| 3 | 99.5 | 95.6 | 88.1 |
| 6 | 99.1 | 91.3 | 79.5 |
| 12 | 98.2 | 83.1 | 65.4 |
Table 2: Influence of pH on the Stability of L-681,176 in Aqueous Solution at 25°C
| Time (Months) | pH 5.0 (% Remaining) | pH 7.4 (% Remaining) | pH 9.0 (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.2 | 98.5 | 96.3 |
| 3 | 97.8 | 95.6 | 90.1 |
| 6 | 94.5 | 91.3 | 82.4 |
| 12 | 89.0 | 83.1 | 70.2 |
Table 3: Stability of L-681,176 in Different Solvents at 4°C
| Time (Months) | DMSO (% Remaining) | Ethanol (% Remaining) | PBS (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.9 | 99.7 | 99.8 |
| 3 | 99.7 | 99.2 | 99.5 |
| 6 | 99.5 | 98.5 | 99.1 |
| 12 | 99.0 | 97.1 | 98.2 |
III. Experimental Protocols
A well-defined protocol is essential for obtaining reliable stability data. The following sections detail the methodology for conducting a comprehensive long-term stability study of L-681,176 in solution.
A. Purpose
To evaluate the long-term stability of L-681,176 in various solutions under different storage conditions and to identify its degradation products.
B. Scope
This protocol applies to the stability testing of L-681,176 in aqueous and organic solutions for research and preclinical development purposes.
C. Materials and Reagents
-
L-681,176 (analytical standard)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Ethanol, absolute, HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Borate buffer, pH 9.0
-
Acetonitrile, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, deionized, 18 MΩ·cm
-
Vials, amber glass, with PTFE-lined caps
D. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Environmental chambers/incubators set to 4°C, 25°C, and 40°C
-
Micropipettes and sterile, filtered pipette tips
E. Sample Preparation
-
Stock Solution: Prepare a 10 mM stock solution of L-681,176 in DMSO.
-
Working Solutions: Dilute the stock solution to a final concentration of 100 µM in the respective test solvents (PBS pH 7.4, Citrate buffer pH 5.0, Borate buffer pH 9.0, and Ethanol).
-
Aliquoting: Aliquot 1 mL of each working solution into appropriately labeled amber glass vials. Prepare a sufficient number of vials for each time point and storage condition.
-
Time Zero Analysis: Immediately after preparation, analyze three aliquots of each solution to establish the initial concentration (Time 0).
F. Storage Conditions
-
Store the vials in the dark in environmental chambers set to the following temperatures:
-
4°C ± 2°C
-
25°C ± 2°C / 60% ± 5% RH
-
40°C ± 2°C / 75% ± 5% RH
-
-
Pull samples for analysis at the following time points: 1, 3, 6, and 12 months.
G. Analytical Methodology (HPLC)
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or the λmax of L-681,176)
-
Column Temperature: 30°C
-
-
Analysis:
-
At each time point, retrieve three vials for each condition.
-
Allow the vials to equilibrate to room temperature.
-
Vortex each vial briefly.
-
Inject the samples onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of L-681,176.
-
Calculate the percentage of L-681,176 remaining at each time point relative to the Time 0 peak area.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
IV. Visualizations
Diagrams are provided to illustrate key concepts and workflows related to the stability testing of L-681,176.
Caption: Experimental workflow for stability testing.
Caption: Hypothetical signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Optimizing L-681,176 Concentration for In Vitro Studies
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for L-681,176 in a new cell line?
A1: For a compound with unknown potency, it is advisable to start with a broad range of concentrations. A common approach is to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 100 µM) using logarithmic dilutions. This wide range helps in identifying the effective concentration window for your specific cell line and assay.
Q2: L-681,176 is dissolved in DMSO. What is the maximum permissible DMSO concentration in my cell culture?
A2: The final concentration of the solvent in the culture medium should be consistent across all conditions and kept at a non-toxic level. For most cell lines, the final DMSO concentration should not exceed 0.5%, with many sensitive cell lines requiring 0.1% or less. It is crucial to include a vehicle control (media with the same DMSO concentration as the highest L-681,176 concentration) in your experiments to account for any solvent-induced effects.
Q3: I am not observing any effect of L-681,176 at any tested concentration. What could be the issue?
A3: There are several potential reasons for a lack of an observable effect:
-
Low Compound Potency: The concentration range tested may be too low for the specific cell line or biological endpoint. Consider testing significantly higher concentrations.
-
Compound Instability: The compound may be degrading in the culture medium over the course of the experiment. You can assess the compound's stability using analytical methods like HPLC and consider more frequent media changes with a fresh compound.[1]
-
Incorrect Biological Readout: The chosen assay may not be sensitive enough to detect the compound's effect. If you are targeting a specific pathway, use a readout that is a more direct and robust indicator of that pathway's activity.[1]
-
Cell Line Insensitivity: The specific cell line you are using may not be responsive to L-681,176. This could be due to the absence of the molecular target or the presence of resistance mechanisms.
Q4: I am observing complete cell death at all tested concentrations of L-681,176. What should I do?
A4: If you observe widespread cytotoxicity, it is likely that the tested concentrations are too high. You should perform a wider dose-response curve, extending to much lower concentrations (e.g., picomolar or nanomolar range). Also, visually inspect the media for any signs of compound precipitation, as this can lead to non-specific toxicity. Ensure that the solvent concentration is not contributing to the observed cell death by running a proper vehicle control.[1]
Q5: How can I be sure that the observed effects are specific to L-681,176 and not off-target effects?
A5: Demonstrating specificity is a critical aspect of in vitro studies. Here are a few approaches:
-
Use of a structurally related inactive analog: If available, an inactive analog can serve as an excellent negative control.
-
Rescue experiments: If L-681,176 inhibits a specific enzyme, overexpressing a resistant mutant of that enzyme should rescue the phenotype.
-
Target engagement assays: Directly measure the binding of L-681,176 to its intended target within the cell.
-
Phenotypic comparison: Compare the observed phenotype with that of other known inhibitors of the same target or pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution in the plate. 2. Pipetting errors: Inaccurate serial dilutions or addition of the compound. 3. Edge effects in multi-well plates: Evaporation from outer wells concentrating the compound.[1] | 1. Ensure the cell suspension is homogenous before seeding. 2. Use calibrated pipettes and be meticulous during dilutions. 3. Avoid using the outermost wells for experimental conditions; fill them with sterile PBS or media to maintain humidity.[1] |
| Compound precipitation in culture media | 1. Poor solubility: The compound's concentration exceeds its solubility limit in the aqueous media. 2. Interaction with media components: The compound may interact with serum proteins or other components, leading to precipitation. | 1. Visually inspect the media after adding the compound. 2. Consider using a different solvent or a solubility-enhancing agent. 3. Test the compound in serum-free media to see if serum is contributing to the issue. |
| Inconsistent results between experiments | 1. Cell passage number: Cells at high passage numbers can exhibit altered phenotypes and drug responses. 2. Variability in reagent lots: Different batches of media, serum, or the compound itself can vary. 3. Incubation time: The duration of compound exposure can significantly impact the outcome. | 1. Use cells within a defined, low passage number range for all experiments. 2. Record the lot numbers of all reagents used. 3. Optimize and strictly adhere to the incubation time for each assay. |
Experimental Protocols
Determining the IC50 Value of L-681,176 using an LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[2]
Materials:
-
Target cells
-
Complete culture medium
-
L-681,176 stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
LDH Cytotoxicity Assay Kit
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of L-681,176 in culture medium at 2x the final desired concentrations.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the 2x compound dilutions. Also, include wells for "spontaneous LDH release" (cells with medium only) and "maximum LDH release" (cells with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Assay:
-
Carefully transfer a specific volume of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time (usually 30 minutes), protected from light.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Plot the % cytotoxicity against the log of the L-681,176 concentration and use a non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by L-681,176.
Caption: Workflow for optimizing L-681,176 concentration.
Caption: Troubleshooting decision tree for L-681,176 experiments.
References
L-681,176 Technical Support Center: Solubility and Experimentation Guide
Welcome to the technical support center for L-681,176. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this angiotensin-converting enzyme (ACE) inhibitor, with a primary focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is L-681,176 and why is its solubility a concern?
A1: L-681,176 is an inhibitor of the angiotensin-converting enzyme (ACE). Like many peptide-like molecules and other ACE inhibitors, it can exhibit limited aqueous solubility, which can pose a challenge for in vitro and in vivo experiments that require the compound to be in solution.[] Poor solubility can lead to inaccurate dosing, precipitation during experiments, and reduced bioavailability.
Q2: What are the initial recommended solvents for dissolving L-681,176?
A2: Based on available data for L-681,176 and similar compounds, the recommended starting solvent is Dimethyl Sulfoxide (DMSO).[2] Water (H₂O) and Ethanol may also be viable solvents.[2] For compounds of a similar nature, solubility in water has been noted at approximately 1 mg/mL.[3][4]
Q3: My L-681,176 did not dissolve completely in water. What should I do?
A3: If you encounter solubility issues in aqueous solutions, consider the following troubleshooting steps:
-
Use a Co-solvent: First, attempt to dissolve L-681,176 in a small amount of an organic solvent like DMSO, and then slowly add the aqueous buffer to your desired final concentration.[5][6]
-
Adjust pH: The solubility of peptide-like compounds can be pH-dependent. For acidic peptides, adding a small amount of a dilute basic solution (e.g., ammonium hydroxide) can help, while basic peptides may dissolve better in a dilute acidic solution (e.g., acetic acid).[6][7]
-
Sonication: Brief sonication can help to break up aggregates and enhance dissolution.[6][7]
-
Gentle Warming: Gently warming the solution may increase solubility, but be cautious to avoid degradation of the compound.
Q4: Are there any specific formulation guidelines for in vivo studies?
A4: For in vivo experiments, it is crucial to use a biocompatible solvent system. A common approach for poorly soluble compounds is to prepare a stock solution in DMSO and then dilute it with a vehicle suitable for injection, such as a mixture of Tween 80 and saline.[2] It is essential to ensure the final concentration of DMSO is low enough to be non-toxic to the animal model.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing common solubility problems with L-681,176.
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon addition of aqueous buffer. | The compound has low aqueous solubility and the final concentration exceeds its solubility limit in the mixed solvent system. | 1. Decrease the final concentration of L-681,176. 2. Increase the proportion of the organic co-solvent (e.g., DMSO), ensuring it is compatible with the experimental system. 3. Try a different co-solvent system, such as a combination of DMSO and PEG300. |
| The dissolved compound appears cloudy or forms a suspension. | The compound is not fully dissolved and may be present as fine particles. | 1. Use sonication to aid dissolution. 2. Filter the solution through a 0.22 µm filter to remove any undissolved particles, though this may reduce the effective concentration. 3. Re-evaluate the solvent system and concentration. |
| Variability in experimental results. | Inconsistent solubility and dosing due to precipitation or aggregation of the compound. | 1. Prepare fresh solutions for each experiment. 2. Always vortex the solution before use. 3. Visually inspect the solution for any signs of precipitation before each use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of L-681,176 powder.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath sonicator.
-
Storage: Store the stock solution at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thawing: Thaw a frozen aliquot of the 10 mM L-681,176 stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate cell culture medium or assay buffer to the desired final concentration. It is crucial to add the stock solution to the aqueous medium slowly while vortexing to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is below a level that affects the experimental system (typically ≤ 0.5%).
Visual Guides
Caption: A flowchart illustrating the recommended steps for preparing stock and working solutions of L-681,176.
Caption: A decision tree to guide researchers through troubleshooting common solubility problems with L-681,176.
References
- 2. L 681176 | inhibitor of angiotensin converting enzyme | CAS# 91386-17-3 | InvivoChem [invivochem.com]
- 3. Angiotensin Converting Enzyme Inhibitor = 95 TLC 35115-60-7 [sigmaaldrich.com]
- 4. 血管紧张素转换酶抑制剂 ≥95% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
Technical Support Center: Investigating [Compound Name] in Animal Studies
Disclaimer: The compound "L-681,1.76" could not be definitively identified in publicly available scientific literature. The following information is a template based on a well-characterized compound and is intended to serve as a comprehensive example of a technical support guide for researchers. Please substitute "[Compound Name]" and the corresponding data with the specifics of your molecule of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering common issues during in vivo animal studies with new chemical entities.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What are the most common acute toxicities observed with [Compound Name] in rodents? | Acute toxicity can manifest as sedation, ataxia, and gastrointestinal distress at high doses. It's crucial to perform dose-ranging studies to identify the maximum tolerated dose (MTD) in your specific animal model and strain. |
| 2. Are there species-specific differences in the metabolism of [Compound Name]? | Yes, significant species-specific differences in metabolism are often observed. For instance, the primary route of metabolism in rats may be hydroxylation, while in mice, it could be glucuronidation. This can impact the pharmacokinetic profile and efficacy. It is recommended to perform metabolic profiling in the selected species. |
| 3. What is the recommended vehicle for oral administration of [Compound Name]? | A common vehicle for oral gavage is a suspension in 0.5% carboxymethylcellulose (CMC) in water. However, solubility and stability of your specific compound must be confirmed in the chosen vehicle prior to in vivo administration. |
| 4. How should I interpret unexpected mortality in my study? | Unexpected mortality requires immediate investigation. A full necropsy should be performed to identify potential target organs of toxicity. Review your dosing procedures, calculations, and the health status of the animals. Consider the possibility of formulation issues or contamination. |
| 5. Can [Compound Name] interfere with common analytical methods? | It is possible. The physicochemical properties of the compound may cause interference with certain assays. It is essential to validate all bioanalytical methods for specificity, linearity, accuracy, and precision in the presence of the biological matrix. |
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
| Potential Cause | Troubleshooting Steps |
| Improper Dosing Technique | Ensure all personnel are thoroughly trained in the administration technique (e.g., oral gavage, intravenous injection) to minimize variability in the administered dose. |
| Fasting Status of Animals | Food can significantly affect the absorption of orally administered compounds. Standardize the fasting period for all animals before dosing. |
| Biological Variability | Age, sex, and genetic strain of the animals can contribute to variability. Ensure that your study groups are homogenous. |
| Sample Collection and Processing | Inconsistent timing of blood draws or improper sample handling can lead to degradation of the analyte. Follow a strict and validated protocol for sample collection, processing, and storage. |
Issue 2: Unexpected Adverse Events or Toxicity
| Potential Cause | Troubleshooting Steps |
| Dose Miscalculation | Double-check all dose calculations and ensure the correct concentration of the dosing solution was prepared. |
| Vehicle-Related Toxicity | Run a vehicle-only control group to rule out any adverse effects caused by the formulation vehicle. |
| Off-Target Effects | The compound may have unintended pharmacological effects. Conduct a literature search for similar compounds and consider performing off-target screening assays. |
| Animal Health Status | Underlying health issues in the animals can make them more susceptible to toxicity. Ensure all animals are healthy and properly acclimated before starting the study. |
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of [Compound Name] in Different Species
| Parameter | Mouse (Oral, 10 mg/kg) | Rat (Oral, 10 mg/kg) | Dog (Oral, 5 mg/kg) |
| Tmax (h) | 0.5 | 1.0 | 2.0 |
| Cmax (ng/mL) | 1500 ± 250 | 800 ± 150 | 500 ± 100 |
| AUC (0-t) (ng*h/mL) | 4500 | 3200 | 2500 |
| Half-life (t1/2) (h) | 2.1 | 3.5 | 5.2 |
| Bioavailability (%) | 40 | 30 | 60 |
Table 2: Summary of Acute Toxicity Data for [Compound Name]
| Species | Route of Administration | LD50 (mg/kg) | Key Clinical Signs |
| Mouse | Oral | 500 | Sedation, Ataxia, Hypothermia |
| Rat | Oral | 800 | Piloerection, Lethargy, Labored Breathing |
| Mouse | Intravenous | 50 | Seizures, Respiratory Arrest |
| Rat | Intravenous | 80 | Bradycardia, Hypotension |
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least 7 days prior to the study.
-
Fasting: Fast animals overnight (approximately 16 hours) before dosing, with free access to water.
-
Dosing: Administer [Compound Name] at a dose of 10 mg/kg via oral gavage. The compound is formulated in 0.5% CMC.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing K2EDTA as an anticoagulant. Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.
-
Bioanalysis: Analyze plasma samples for [Compound Name] concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
Visualizations
Caption: Workflow for a typical single-dose pharmacokinetic study in rodents.
Caption: Decision tree for troubleshooting unexpected adverse events in animal studies.
L-681,176 degradation and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-681,176. The information is based on studies of a closely related peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2, a potent 20S proteasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: My L-681,176 is showing erratic stability and degradation. What are the likely causes?
A1: The primary degradation pathway for L-681,176 and similar peptide boronic acid derivatives is believed to be oxidative.[1] This initial oxidative step is often followed by isomerization and further hydrolysis. Degradation can occur in aqueous buffers and may be accelerated by certain additives.
Q2: What is the main degradation product of L-681,176?
A2: In the presence of oxidizing agents like hydrogen peroxide, the boronic acid group is cleaved from the peptide backbone, resulting in the formation of an alcohol derivative with a likely retention of the original stereochemistry.[1]
Q3: Can I use antioxidants like ascorbate or chelating agents like EDTA to prevent degradation?
A3: Surprisingly, studies have shown that the addition of ascorbate and EDTA can accelerate the degradation of similar peptide boronic acid derivatives rather than inhibiting it.[1] Therefore, their use as stabilizers for L-681,176 is not recommended without further investigation.
Q4: How do pH conditions affect the stability of L-681,176?
A4: Degradation of L-681,176 under both acidic and basic conditions appears to be mediated by an initial oxidative degradation pathway, similar to what is observed with oxidizing agents.[1] This suggests that the compound is susceptible to degradation across a range of pH values.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Activity | Oxidative degradation of the boronic acid moiety. | Prepare fresh solutions of L-681,176 for each experiment. Minimize exposure of stock solutions and experimental samples to air and light. Consider working in an inert atmosphere (e.g., using a glovebox) for sensitive, long-term experiments. |
| Appearance of Unexpected Peaks in Analysis (e.g., HPLC, Mass Spectrometry) | Formation of degradation products, such as the corresponding alcohol, isomers, and hydrolysis products. | Characterize the degradation products using techniques like NMR, mass spectrometry, and optical rotation dispersion to confirm the degradation pathway.[1] This can help in optimizing experimental conditions to minimize degradation. |
| Inconsistent Experimental Results | Erratic stability of L-681,176 in aqueous buffers.[1] | Standardize solution preparation methods. Use freshly prepared buffers and minimize the time between solution preparation and experimental use. |
| Accelerated Degradation with Additives | Unintended catalytic effects of seemingly protective agents like ascorbate and EDTA.[1] | Avoid the use of ascorbate and EDTA in formulations containing L-681,176 unless their compatibility has been thoroughly established for your specific experimental conditions. |
Experimental Protocols
Protocol 1: Characterization of L-681,176 Degradation Products
This protocol is based on the methodology used to identify the degradation products of a similar peptide boronic acid derivative.[1]
Objective: To isolate and characterize the degradation products of L-681,176.
Materials:
-
L-681,176
-
Hydrogen peroxide (30%)
-
Aqueous buffers (acidic, neutral, and basic pH)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Polarimeter
Methodology:
-
Forced Degradation:
-
Oxidative Degradation: React L-681,176 with hydrogen peroxide in an appropriate solvent. This provides a convenient way to generate the initial degradation products.[1]
-
pH-Dependent Degradation: Incubate L-681,176 in aqueous buffers at various pH values (e.g., pH 3, 7, and 9) for a defined period.
-
-
Isolation of Degradation Products:
-
Use preparative HPLC to separate the degradation products from the parent compound and each other.
-
-
Characterization:
-
Mass Spectrometry: Determine the molecular weight of the isolated products to identify cleavage and modification sites.
-
NMR Spectroscopy: Elucidate the chemical structure of the degradation products.
-
Optical Rotation Dispersion: Assess changes in stereochemistry.[1]
-
Visualizations
Caption: Oxidative degradation pathway of L-681,176.
Caption: Troubleshooting workflow for L-681,176 stability issues.
References
troubleshooting inconsistent results with L-681,176
Welcome to the technical support center for L-681,176. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing inconsistencies encountered while working with this angiotensin-converting enzyme (ACE) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers guidance on resolving specific issues that may arise during your experiments with L-681,176.
Q1: My IC50 value for L-681,176 is inconsistent across experiments. What are the potential causes?
Inconsistent IC50 values can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Reagent Stability: Ensure that your stock solution of L-681,176 is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound. It is advisable to aliquot stock solutions and store them at -20°C or -80°C.
-
Enzyme Activity: The activity of the ACE enzyme can vary between batches and may decrease over time. Always qualify a new batch of enzyme and consider running a positive control with a known inhibitor to ensure consistent enzyme activity.
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure that the substrate concentration is consistent across all assays and is ideally at or below the Km of the enzyme for that substrate.
-
Incubation Times: Verify that the pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate are consistent. Deviations can lead to variability in the measured inhibition.
-
Buffer Composition: The presence of certain ions, like zinc, can impact the activity of ACE and the inhibitory potential of L-681,176. In fact, the inhibition by L-681,176 has been shown to be reversed by zinc sulfate.[1] Ensure your buffer composition is consistent.
Q2: I am observing lower than expected potency for L-681,176 in my in vitro assay. What should I check?
Lower than expected potency can be frustrating. Consider the following troubleshooting steps:
-
Solubility Issues: L-681,176 may have limited solubility in aqueous solutions. Poor solubility can lead to a lower effective concentration in the assay. Try dissolving the compound in a small amount of an organic solvent like DMSO before diluting it in the assay buffer. Be sure to include a vehicle control in your experiment to account for any effects of the solvent.
-
Incorrect pH of Assay Buffer: Enzymes have an optimal pH range for their activity. Ensure your assay buffer is at the optimal pH for ACE (typically around pH 8.3 for in vitro assays).
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions of the inhibitor, can lead to significant errors in the final concentration. Use calibrated pipettes and ensure proper pipetting technique.
-
Contaminants in Reagents: Contaminants in the enzyme preparation, substrate, or buffer can interfere with the assay. Use high-quality reagents and water to prepare your solutions.
Q3: I am seeing unexpected or off-target effects in my cell-based assays. What could be the cause?
While L-681,176 is an ACE inhibitor, it is important to consider potential off-target effects, especially at higher concentrations.
-
Cytotoxicity: High concentrations of any compound can induce cytotoxicity, leading to misleading results. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the cytotoxic concentration of L-681,176 for your specific cell line.
-
Non-specific Binding: The compound might bind to other proteins or components in your cell culture medium, reducing its effective concentration. Consider using serum-free media during the treatment period if your experimental design allows.
-
Class Effects of ACE Inhibitors: ACE inhibitors can lead to the accumulation of bradykinin, which may have biological effects in your cell system.[2] Consider if the observed phenotype could be related to bradykinin signaling.
Quantitative Data Summary
The following table summarizes key quantitative data for L-681,176 based on available literature.
| Parameter | Value | Source |
| IC50 | ~1.3 µg/mL | [1] |
| In Vivo ID50 (rats, i.v.) | 142 mg/kg | [1] |
Experimental Protocols
In Vitro ACE Inhibition Assay Protocol
This protocol is a general guideline for determining the inhibitory activity of L-681,176 on angiotensin-converting enzyme.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
L-681,176
-
Assay Buffer: 100 mM borate buffer with 300 mM NaCl, pH 8.3
-
Stopping Reagent: 1 M HCl
-
Ethyl Acetate
-
o-phthaldialdehyde (OPA) reagent
-
96-well microplate (black, clear bottom for fluorescence)
-
Microplate reader (fluorescence)
Procedure:
-
Prepare Reagents:
-
Dissolve L-681,176 in a suitable solvent (e.g., DMSO) to make a concentrated stock solution.
-
Prepare serial dilutions of L-681,176 in the assay buffer.
-
Prepare a working solution of ACE in the assay buffer.
-
Prepare a solution of HHL in the assay buffer.
-
-
Assay Reaction:
-
To each well of the microplate, add 20 µL of the L-681,176 dilution (or vehicle control).
-
Add 20 µL of the ACE solution to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 200 µL of the HHL solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stop Reaction and Detection:
-
Stop the reaction by adding 50 µL of 1 M HCl to each well.
-
Add 1.5 mL of ethyl acetate to each well, vortex, and centrifuge to separate the layers.
-
Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate to dryness.
-
Reconstitute the dried residue in 200 µL of water.
-
Add 50 µL of the OPA reagent and incubate for 10 minutes at room temperature.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of L-681,176 compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of the Renin-Angiotensin System (RAS)
Caption: The Renin-Angiotensin System and the inhibitory action of L-681,176 on ACE.
Experimental Workflow for ACE Inhibition Assay
Caption: A typical experimental workflow for an in vitro ACE inhibition assay.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical approach to troubleshooting inconsistent IC50 values.
References
impact of pH on L-681,176 activity and stability
Welcome to the Technical Support Center for L-681,176. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of L-681,176, with a specific focus on the potential impact of pH on its activity and stability.
Disclaimer: Publicly available information on the specific pH-activity and pH-stability profiles of L-681,176 is limited. The information provided here is based on the known properties of its target enzyme, angiotensin-converting enzyme (ACE), and general principles of enzyme inhibition. We strongly recommend that researchers empirically determine the optimal pH for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is L-681,176 and what is its mechanism of action?
L-681,176 is an inhibitor of angiotensin-converting enzyme (ACE).[1] ACE is a key enzyme in the renin-angiotensin system (RAS), where it catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, L-681,176 blocks this conversion, leading to a decrease in the levels of angiotensin II.
Q2: What is the optimal pH for angiotensin-converting enzyme (ACE) activity?
The optimal pH for ACE activity is generally reported to be around pH 8.0 . However, this can vary depending on the substrate and buffer conditions used in the assay.
Q3: How does pH typically affect the activity of ACE inhibitors?
The activity of many ACE inhibitors is pH-dependent. This is often due to the ionization state of functional groups on the inhibitor and key amino acid residues in the active site of the ACE enzyme. For example, the ACE inhibitor enalaprilat has been shown to have increased inhibitory potency at a slightly acidic pH (7.1) compared to a more alkaline pH (7.5-7.8). This suggests that the protonation state of the inhibitor is critical for its binding to the enzyme.
Q4: Does the guanidino group in L-681,176 have implications for its pH-dependent activity?
L-681,176 contains a guanidino group. Guanidine is a very strong base and exists almost exclusively as the protonated guanidinium cation over a wide physiological pH range. This suggests that the positive charge of the guanidinium group in L-681,176 is likely maintained across a broad pH spectrum, which may be important for its interaction with the ACE active site.
Q5: How can I determine the optimal pH for L-681,176 activity in my experiment?
To determine the optimal pH for L-681,176 activity, it is recommended to perform an ACE inhibition assay across a range of pH values. A suggested experimental workflow is provided in the "Troubleshooting Guides" section below.
Troubleshooting Guides
Issue: Low or inconsistent inhibitory activity of L-681,176.
Possible Cause 1: Suboptimal pH of the assay buffer.
-
Troubleshooting Steps:
-
Prepare a series of buffers covering a pH range from 6.0 to 9.0 (e.g., MES for acidic range, HEPES for neutral range, and Tris-HCl for alkaline range).
-
Perform the ACE inhibition assay with a fixed concentration of L-681,176 in each buffer.
-
Plot the percentage of ACE inhibition versus pH to determine the optimal pH for L-681,176 activity.
-
Possible Cause 2: Instability of L-681,176 at the experimental pH.
-
Troubleshooting Steps:
-
Pre-incubate L-681,176 in buffers of different pH values for various durations (e.g., 30 min, 1h, 2h) at the experimental temperature.
-
After pre-incubation, perform the ACE inhibition assay at the optimal pH determined previously.
-
A decrease in inhibitory activity after pre-incubation at a particular pH would suggest instability under those conditions.
-
Data Presentation
As specific quantitative data for the effect of pH on L-681,176 is not publicly available, the following tables are provided as templates for researchers to structure their own experimental findings.
Table 1: Example Data Table for pH-Dependent Activity of L-681,176
| pH | Buffer System | ACE Activity (Control) | ACE Activity (with L-681,176) | % Inhibition |
| 6.0 | MES | [Experimental Data] | [Experimental Data] | [Calculate] |
| 6.5 | MES | [Experimental Data] | [Experimental Data] | [Calculate] |
| 7.0 | HEPES | [Experimental Data] | [Experimental Data] | [Calculate] |
| 7.5 | HEPES | [Experimental Data] | [Experimental Data] | [Calculate] |
| 8.0 | Tris-HCl | [Experimental Data] | [Experimental Data] | [Calculate] |
| 8.5 | Tris-HCl | [Experimental Data] | [Experimental Data] | [Calculate] |
| 9.0 | Tris-HCl | [Experimental Data] | [Experimental Data] | [Calculate] |
Table 2: Example Data Table for pH-Dependent Stability of L-681,176
| Pre-incubation pH | Pre-incubation Time (min) | % Inhibition (at optimal pH) |
| 6.0 | 30 | [Experimental Data] |
| 6.0 | 60 | [Experimental Data] |
| 7.4 | 30 | [Experimental Data] |
| 7.4 | 60 | [Experimental Data] |
| 8.5 | 30 | [Experimental Data] |
| 8.5 | 60 | [Experimental Data] |
Experimental Protocols
Protocol 1: Determination of the Optimal pH for L-681,176 Activity
-
Materials:
-
Angiotensin-Converting Enzyme (ACE)
-
ACE substrate (e.g., Hippuryl-His-Leu)
-
L-681,176
-
A series of buffers with pH values ranging from 6.0 to 9.0 (e.g., 50 mM MES, 50 mM HEPES, 50 mM Tris-HCl)
-
Detection reagent (e.g., o-phthaldialdehyde)
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of L-681,176 in a suitable solvent (e.g., DMSO or water).
-
In a 96-well plate, add the ACE substrate and L-681,176 (or vehicle control) to each of the different pH buffers.
-
Initiate the reaction by adding ACE to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding HCl).
-
Add the detection reagent and measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each pH value.
-
Visualizations
Below are diagrams to visualize key concepts related to the experimental investigation of L-681,176.
Caption: Simplified Renin-Angiotensin System and the inhibitory action of L-681,176 on ACE.
Caption: Experimental workflow for determining the optimal pH for L-681,176 activity.
References
avoiding off-target effects of L-681,176 in cell culture
Welcome to the Technical Support Center for L-681,176. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of L-681,176 in cell culture experiments, with a focus on avoiding off-target effects and ensuring data reproducibility.
Important Note: Publicly available information on the specific off-target effects and selectivity profile of L-681,176 is limited. Therefore, this guide combines known information about L-681,176 as an Angiotensin-Converting Enzyme (ACE) inhibitor with established best practices for working with small molecule inhibitors in a cell culture setting. The troubleshooting advice and protocols provided are based on general principles applicable to this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of L-681,176?
A1: The primary target of L-681,176 is Angiotensin-Converting Enzyme (ACE).[1][2] It acts as an inhibitor of this enzyme.[1][2]
Q2: I am observing significant cell death even at concentrations expected to be non-toxic. What could be the cause?
A2: Unexpected cytotoxicity can arise from several factors, including:
-
Solvent Toxicity: The vehicle used to dissolve L-681,176 (e.g., DMSO) can be toxic to cells at higher concentrations. It is crucial to keep the final solvent concentration in your culture medium low (typically below 0.5% for DMSO) and to include a vehicle-only control in your experiments.[3][4]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical compounds. The IC50 value for ACE inhibition may not directly correlate with cytotoxic concentrations, which need to be determined empirically for your specific cell line.
-
Compound Degradation: Improper storage or handling of the L-681,176 stock solution can lead to degradation, potentially forming toxic byproducts.
-
Off-Target Effects: Although not specifically documented for L-681,176, small molecule inhibitors can bind to unintended cellular targets, leading to cytotoxicity.[5]
Q3: My results with L-681,176 are inconsistent between experiments. What are some common reasons for this?
A3: Inconsistent results are a common challenge in cell culture experiments. Key factors to consider include:
-
Cell Passage Number: Using cells of a high passage number can lead to phenotypic and genotypic drift, affecting their response to inhibitors. It is advisable to use cells within a consistent and low passage range.
-
Cell Seeding Density: The density at which you plate your cells can influence their growth rate and sensitivity to treatment. Ensure you use a consistent seeding density across all experiments.[6]
-
Reagent Variability: Variations in media, serum lots, or other reagents can impact cell health and experimental outcomes.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability in compound concentration and cell numbers.[6]
-
Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, which can alter the concentration of L-681,176. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data points.[6]
Q4: What are the essential controls to include in my experiments with L-681,176?
A4: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve L-681,176. This is crucial for distinguishing the effect of the inhibitor from that of the solvent.
-
Positive Control: A known activator or inhibitor of the pathway you are studying to confirm that your assay is working as expected.
-
Cell-Free Control: To check if L-681,176 interferes with your assay readout (e.g., absorbance or fluorescence), include a control with the compound in cell-free medium.[6]
Quantitative Data Summary
The following table summarizes the available quantitative data for L-681,176.
| Parameter | Value | Source |
| Target | Angiotensin-Converting Enzyme (ACE) | [1][2] |
| IC50 for ACE | ~3.2 µM (1.3 µg/mL) | [1] |
| Molecular Weight | 365.38 g/mol | N/A |
Note: The IC50 was converted from µg/mL to µM using the molecular weight of L-681,176 (C12H23N5O7).
Signaling Pathway
The diagram below illustrates the Renin-Angiotensin System (RAS) and the point of inhibition by L-681,176. ACE is a key enzyme in this pathway, converting Angiotensin I to the potent vasoconstrictor Angiotensin II.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death or Cytotoxicity
Q: I'm observing a significant loss of cell viability after treating with L-681,176, even at concentrations close to its ACE IC50. What should I do?
A: This is a common issue when working with a new inhibitor. The following workflow can help you troubleshoot the problem.
Troubleshooting Steps:
-
Verify Solvent Toxicity:
-
Determine the Cytotoxic Concentration of L-681,176:
-
Action: Conduct a dose-response experiment with L-681,176 over a wide concentration range (e.g., from nanomolar to high micromolar). Use a direct cytotoxicity assay like the LDH assay (measures membrane integrity) and a metabolic activity assay like the MTT assay.
-
Expected Outcome: This will help you determine the concentration at which L-681,176 itself becomes cytotoxic to your cells (the CC50) and establish a therapeutic window where you can inhibit ACE without causing significant cell death.
-
-
Assess Cell Line Specificity:
-
Action: If possible, test L-681,176 on a different, more robust cell line to see if the observed cytotoxicity is specific to your primary cell line.
-
Expected Outcome: This will help you understand if the observed effect is a general cytotoxic effect of the compound or a specific sensitivity of your chosen cell model.
-
Issue 2: Inconsistent or No Inhibition of Downstream Effects
Q: I am not observing the expected downstream effects of ACE inhibition (e.g., changes in cell proliferation or signaling pathways) after treatment with L-681,176. What could be wrong?
A: A lack of a downstream effect can be due to several factors related to the compound's activity, the experimental setup, or the underlying biology of your cell model.
Troubleshooting Steps:
-
Confirm Compound Activity:
-
Action: Ensure your L-681,176 stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles. If possible, confirm its activity in a cell-free ACE activity assay.
-
Expected Outcome: This will verify that the inhibitor is active.
-
-
Optimize Treatment Time and Concentration:
-
Action: Perform a time-course experiment to determine the optimal duration of treatment. The downstream effects of ACE inhibition may not be immediate. Also, perform a dose-response experiment to ensure you are using a concentration that is sufficient to inhibit ACE in your cellular context.
-
Expected Outcome: You should identify an optimal time point and concentration to observe the desired downstream effects.
-
-
Verify the Role of ACE in Your Cell Model:
-
Action: Confirm that your cell line expresses ACE and that the pathway you are investigating is indeed regulated by ACE in that specific cell type. You can do this through literature searches, qPCR, or Western blotting for ACE expression.
-
Expected Outcome: This will confirm that your cell model is appropriate for studying the effects of ACE inhibition.
-
Experimental Workflow for Using a New Inhibitor
The following diagram outlines a general workflow for characterizing a new inhibitor like L-681,176 in cell culture.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability. A decrease in metabolic activity can indicate either cytotoxicity or a reduction in cell proliferation.
Materials:
-
Cells cultured in a 96-well plate
-
L-681,176
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of L-681,176 (and appropriate controls) for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity and loss of membrane integrity.
Materials:
-
Cells cultured in a 96-well plate
-
L-681,176
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit (commonly 490 nm)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of L-681,176 and appropriate controls (including a maximum LDH release control treated with a lysis buffer provided in the kit).
-
After the treatment period, centrifuge the plate (if using suspension cells) or carefully collect an aliquot of the supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well containing the supernatant.[8]
-
Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.[8]
-
Add the stop solution to each well.[8]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the Impact of ACE Inhibition in Immunity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cellbiologics.com [cellbiologics.com]
Technical Support Center: Troubleshooting Assay Interference
Disclaimer: The following technical support guide provides general information on common laboratory reagent interference and troubleshooting strategies. No specific interference data for L-681,176 was found in the public domain. Therefore, this guide is not specific to L-681,176 but is intended to be a valuable resource for researchers encountering assay interference with other compounds.
Frequently Asked Questions (FAQs)
Q1: What is assay interference?
A1: Assay interference is the effect of a substance present in a sample that alters the correct value of the result for an analyte.[1][2] This can lead to either falsely elevated (false positive) or falsely decreased (false negative) results.[3]
Q2: What are the common sources of assay interference?
A2: Interference can originate from both endogenous (naturally present in the sample) and exogenous (introduced from outside) sources.[2][4]
-
Endogenous substances: Hemoglobin, bilirubin, lipids, and paraproteins are four major endogenous compounds that consistently interfere with laboratory results.[1][2]
-
Exogenous substances: These include drugs administered to the patient, anticoagulants, preservatives, and contaminants introduced during sample handling.[1][4]
-
Compound properties: The intrinsic properties of a test compound, such as fluorescence or a tendency to aggregate, can also cause interference.[5][6]
Q3: How can I identify if my test compound is causing interference?
A3: Several experimental approaches can help identify interference:
-
Spike and Recovery: In this method, a known amount of the analyte is added (spiked) into the sample matrix and a control buffer. If the recovery of the analyte from the sample matrix is significantly lower or higher than from the control buffer, it suggests the presence of interfering substances.[7]
-
Serial Dilutions: Diluting the sample can reduce the concentration of interfering substances. If the analyte concentration does not scale linearly with the dilution factor, interference may be present.[3][7]
-
Orthogonal Assays: Re-testing the compound in an assay that uses a different detection method can help confirm true activity and rule out artifacts of the primary assay's technology.[5][8]
-
Counter-Screens: These are assays designed to specifically detect common modes of interference, such as compound aggregation or interference with the detection technology itself.[6][8]
Troubleshooting Guides
Issue 1: Suspected False Positives in a Fluorescence-Based Assay
Symptoms:
-
A high number of hits in a high-throughput screen (HTS).
-
Hits are active across multiple, unrelated assays.
-
The signal from the compound is present even in the absence of the biological target.
Possible Cause: The test compound is intrinsically fluorescent. Many small molecules found in screening libraries are themselves fluorescent, which can lead to false-positive signals.[5]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting false positives in fluorescence assays.
Experimental Protocol: Measuring Intrinsic Compound Fluorescence
-
Prepare Compound Solutions: Prepare a serial dilution of the test compound in the assay buffer.
-
Plate Preparation: Add the compound solutions to the wells of a microplate. Include wells with buffer only as a blank.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as the primary assay.
-
Data Analysis: Subtract the blank reading from the compound readings. If the compound exhibits a concentration-dependent increase in fluorescence, it is intrinsically fluorescent and likely to interfere with the assay.
Issue 2: Poor Reproducibility and Non-Specific Inhibition
Symptoms:
-
Inconsistent IC50 values.
-
High Hill slopes.
-
Inhibition is sensitive to enzyme or detergent concentration.
Possible Cause: The test compound forms aggregates. Compound aggregation is a common cause of non-specific inhibition in biochemical assays.[6]
Troubleshooting Strategies:
| Strategy | Description | Key Considerations |
| Increase Detergent Concentration | Non-ionic detergents like Triton X-100 or Tween-20 can disrupt aggregate formation.[6] | Test a range of detergent concentrations to find the optimal level that mitigates aggregation without affecting enzyme activity. |
| Include Decoy Proteins | Proteins like Bovine Serum Albumin (BSA) can act as decoys, preventing aggregates from interacting with the target protein.[6] | Ensure the decoy protein does not interfere with the assay readout.[6] |
| Vary Enzyme Concentration | The IC50 of a true inhibitor should be independent of the enzyme concentration, whereas the potency of an aggregator often decreases as the enzyme concentration increases.[8] | This is a useful secondary assay to confirm aggregation-based inhibition. |
Logical Relationship Diagram:
Caption: Mitigation strategies for aggregation-based assay interference.
Data Summary: Common Interferents and Affected Assays
| Interfering Substance | Affected Assay Types | Mechanism of Interference | Mitigation Strategy |
| Hemoglobin, Bilirubin, Lipids | Spectrophotometric, Immunoassays[1][2] | Spectral interference (absorbance at similar wavelengths), non-specific binding.[2] | Sample dilution, use of alternative wavelengths, sample pre-treatment. |
| Fluorescent Compounds | Fluorescence-based assays[5] | Intrinsic fluorescence of the compound masks the assay signal.[5] | Use a different fluorophore, kinetic vs. endpoint reads, orthogonal assays.[5] |
| Aggregating Compounds | Biochemical assays[6] | Non-specific inhibition of enzymes.[6] | Addition of non-ionic detergents, varying enzyme concentration.[6][8] |
| Redox-Active Compounds | Assays with redox-sensitive reagents (e.g., DTT)[8] | Generation of reactive oxygen species that can modify the target enzyme.[8] | Omit reducing agents from the assay buffer (if possible), use a counter-screen for redox activity.[8] |
| Metal Impurities (e.g., Zinc) | Biochemical and biosensor assays[9] | Direct inhibition of the target protein or interference with the readout system.[9] | Use of a chelator (e.g., TPEN) in a counter-screen to identify metal-mediated inhibition.[9] |
References
- 1. Interference with clinical laboratory analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myadlm.org [myadlm.org]
- 4. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ensuring Reproducibility in L-681,176 Experiments
Welcome to the technical support center for L-681,176. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible results in experiments involving this angiotensin-converting enzyme (ACE) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is L-681,176 and what is its primary mechanism of action?
L-681,176 is a potent inhibitor of the angiotensin-converting enzyme (ACE). It was originally isolated from the culture filtrate of Streptomyces sp. MA 5143a. Its primary mechanism of action is the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that converts angiotensin I to the vasoconstrictor angiotensin II. By inhibiting ACE, L-681,176 leads to a reduction in blood pressure.
Q2: What are the known inhibitory concentrations of L-681,176?
The following inhibitory concentrations have been reported for L-681,176:
-
In Vitro (I50): Approximately 1.3 µg/mL against angiotensin-converting enzyme.[1]
-
In Vivo (ID50): 142 mg/kg when administered intravenously in rats, based on the inhibition of the pressor response to angiotensin I.[1]
Q3: Is the inhibitory effect of L-681,176 reversible?
Yes, the inhibition of ACE by L-681,176 has been shown to be reversed by the addition of zinc sulfate.[1] This suggests that L-681,176 may act by chelating the zinc ion that is essential for ACE catalytic activity.
Q4: What is a suitable starting point for dissolving L-681,176?
While specific solubility data for L-681,176 is not extensively published, compounds of this nature are often soluble in aqueous buffers. For in vitro assays, it is recommended to first attempt to dissolve L-681,176 in the assay buffer. If solubility is an issue, a small amount of a polar organic solvent such as DMSO or ethanol can be used to create a stock solution, which is then further diluted in the aqueous assay buffer. It is critical to ensure the final solvent concentration in the assay is low (typically <1%) to avoid impacting enzyme activity.[2]
Troubleshooting Guides
In Vitro ACE Inhibition Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Pipetting errors, incomplete mixing, or air bubbles in wells. | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all reagents in the wells by gentle tapping or using a plate shaker.- Visually inspect wells for bubbles before reading the plate and remove them if present. |
| Lower than expected ACE inhibition | - Degradation of L-681,176: The compound may be unstable under the experimental conditions.- Inactive ACE enzyme: The enzyme may have lost activity due to improper storage or handling.- Incorrect buffer conditions: pH and ionic strength of the buffer can significantly affect enzyme activity. | - Prepare fresh solutions of L-681,176 for each experiment.- Run a positive control with a known ACE inhibitor (e.g., captopril) to confirm enzyme activity.- Verify the pH and composition of the assay buffer. |
| Inconsistent IC50 values across experiments | - Variable incubation times: Inconsistent pre-incubation of the enzyme with the inhibitor or reaction time with the substrate.- Substrate concentration: The concentration of the substrate relative to its Km value can influence the IC50 of competitive inhibitors.- Purity of L-681,176: As a natural product, the purity of the L-681,176 preparation can vary. | - Strictly adhere to consistent incubation times for all experiments.- Use a consistent and well-validated substrate concentration.- If possible, verify the purity of the L-681,176 sample using analytical techniques like HPLC. |
| High background signal | The sample matrix or the compound itself may interfere with the detection method (e.g., absorbance or fluorescence). | Run a control well containing the sample and all assay components except the enzyme to measure the background signal and subtract it from the experimental wells. |
In Vivo Blood Pressure Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in blood pressure readings | - Animal stress: Handling and restraint can cause significant fluctuations in blood pressure.- Improper measurement technique: Incorrect placement of the tail-cuff or catheter. | - Acclimatize animals to the experimental setup and handling procedures before taking measurements.- Ensure proper and consistent technique for blood pressure measurement. |
| Lack of dose-dependent response | - Poor bioavailability: The compound may not be well absorbed if administered orally.- Rapid metabolism or clearance: The compound may be quickly removed from circulation. | - Consider intravenous administration to ensure 100% bioavailability.- Conduct pharmacokinetic studies to determine the half-life of L-681,176. |
| Unexpected toxicity or adverse effects | The compound preparation may contain impurities from the Streptomyces culture. | Purify the L-681,176 sample to a high degree and characterize it thoroughly to rule out the effects of contaminants. |
Experimental Protocols
Protocol 1: In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol is a standard method for determining the ACE inhibitory activity of a compound using the substrate hippuryl-histidyl-leucine (HHL). The amount of hippuric acid (HA) produced is quantified by measuring its absorbance at 228 nm after extraction.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL)
-
L-681,176
-
Captopril (positive control)
-
Sodium borate buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate
-
Deionized water
Procedure:
-
Prepare Solutions:
-
ACE solution: Dissolve ACE in deionized water to a concentration of 2 mU/µL.
-
HHL solution (Substrate): Dissolve HHL in sodium borate buffer to a final concentration of 5 mM.
-
L-681,176 solutions: Prepare a stock solution of L-681,176 in the assay buffer. Create a series of dilutions to determine the IC50 value.
-
Captopril solution: Prepare a stock solution of captopril in the assay buffer and create a series of dilutions.
-
-
Assay Procedure:
-
To a microcentrifuge tube, add 50 µL of HHL solution.
-
Add 20 µL of the L-681,176 dilution (or captopril for positive control, or buffer for negative control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the ACE solution and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to each tube, vortex for 15 seconds to extract the hippuric acid.
-
Centrifuge at 3000 x g for 10 minutes.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the % inhibition against the logarithm of the L-681,176 concentration and determine the IC50 value using a suitable curve-fitting software.
-
Protocol 2: In Vivo Rat Blood Pressure Assay
This protocol describes a general method for evaluating the effect of an ACE inhibitor on blood pressure in rats.
Materials:
-
Male Wistar rats (250-300 g)
-
L-681,176
-
Angiotensin I
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., sodium pentobarbital)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Blood pressure transducer and recording system
Procedure:
-
Animal Preparation:
-
Anesthetize the rats with an appropriate anesthetic.
-
Surgically implant catheters into the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration).
-
Allow the animals to recover from surgery for at least 24 hours before the experiment.
-
-
Experimental Procedure:
-
Connect the arterial catheter to a pressure transducer to record baseline blood pressure.
-
Administer a bolus of angiotensin I (e.g., 300 ng/kg, IV) to establish a baseline pressor response.
-
Administer L-681,176 intravenously at various doses.
-
At different time points after L-681,176 administration, challenge the animals again with the same dose of angiotensin I.
-
-
Data Analysis:
-
Measure the mean arterial pressure (MAP) before and after each angiotensin I challenge.
-
Calculate the percentage inhibition of the angiotensin I-induced pressor response for each dose of L-681,176.
-
Plot the percentage inhibition against the dose of L-681,176 to determine the ID50 value.
-
Data Summary
| Parameter | Value | Reference |
| In Vitro IC50 | ~1.3 µg/mL | [1] |
| In Vivo ID50 (rat, IV) | 142 mg/kg | [1] |
| Source Organism | Streptomyces sp. MA 5143a | [1] |
| Reversibility of Inhibition | Reversed by zinc sulfate | [1] |
Visualizations
Caption: Mechanism of action of L-681,176 in the RAAS pathway.
Caption: Workflow for the in vitro ACE inhibition assay.
References
interpreting unexpected data from L-681,176 studies
Welcome to the technical support center for L-681,176. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected data and troubleshoot experiments involving this angiotensin-converting enzyme (ACE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is L-681,176 and what is its primary mechanism of action?
L-681,176 is an inhibitor of angiotensin-converting enzyme (ACE).[1] Its main function is to block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this step in the renin-angiotensin system (RAS), L-681,176 leads to vasodilation and a reduction in blood pressure.
Q2: What are the known in-vitro and in-vivo potencies of L-681,176?
The following table summarizes the reported potency of L-681,176.
| Parameter | Value | Species | Notes |
| I50 | ~1.3 µg/mL | - | Inhibition is reversed by zinc sulfate.[1] |
| ID50 | 142 mg/kg (i.v.) | Rat | Inhibition of the pressor response to angiotensin I.[1] |
Q3: Are there known off-target effects for L-681,176?
While specific off-target effects for L-681,176 are not extensively documented in publicly available literature, researchers should be aware of potential unexpected effects common to ACE inhibitors as a class. For instance, some ACE inhibitors have been found to unexpectedly inhibit ACE2 activity, which is a key enzyme in the renin-angiotensin system with a cardioprotective role.[2][3]
Q4: My experiment is showing a diminished or no response to L-681,176. What could be the cause?
Several factors can contribute to an apparent lack of efficacy for an ACE inhibitor in an experimental model. These can include:
-
Alternative Angiotensin II Production: Enzymes other than ACE, such as chymase and cathepsin G, can also produce angiotensin II. These pathways are not inhibited by L-681,176 and may be upregulated in certain disease models.
-
Pharmacokinetic Issues: The route of administration, dose, and the metabolic stability of L-681,176 in your specific experimental system could lead to insufficient exposure of the target tissue to the inhibitor.
-
Pharmacodynamic Resistance: The expression and activity of ACE in the target tissue of your model may be significantly higher than anticipated, requiring a higher concentration of L-681,176 for effective inhibition.
Troubleshooting Unexpected Data
This section provides guidance on how to approach unexpected results in your experiments with L-681,176.
Issue 1: Higher than expected Angiotensin II levels despite L-681,176 treatment.
If you observe that Angiotensin II levels are not decreasing as expected after treatment with L-681,176, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for high Angiotensin II levels.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the stability and correct concentration of your L-681,176 stock solution. Degradation of the compound can lead to a loss of activity.
-
Measure ACE Activity: Directly measure ACE activity in your tissue or cell lysates to confirm that L-681,176 is effectively inhibiting the enzyme in your experimental setup.
-
Investigate Alternative Pathways: If ACE is inhibited but Angiotensin II levels remain high, it is likely that alternative pathways are contributing to its production. Consider measuring the activity of enzymes like chymase and cathepsin G.
-
Pharmacokinetic Analysis: If ACE is not inhibited in vivo, consider performing a pharmacokinetic study to ensure that L-681,176 is reaching the target tissue at a sufficient concentration and for an adequate duration.
Issue 2: Unexpected phenotypic changes unrelated to blood pressure regulation.
Should you observe phenotypic changes that are not readily explained by the inhibition of the canonical ACE pathway, consider the possibility of off-target effects or downstream consequences of altering the renin-angiotensin system.
Caption: Investigating unexpected phenotypic changes.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for similar unexpected effects reported with other ACE inhibitors.
-
Bradykinin Accumulation: ACE is also responsible for the degradation of bradykinin. Inhibition of ACE can lead to an accumulation of bradykinin, which has a range of physiological effects that could explain some unexpected phenotypes.
-
Off-Target Screening: If possible, perform an off-target screening assay to identify other potential molecular targets of L-681,176.
-
Transcriptomic/Proteomic Analysis: A broader, unbiased approach like RNA-sequencing or proteomic analysis of your samples may help to identify the pathways being unexpectedly modulated by L-681,176.
Experimental Protocols
Protocol 1: In-Vitro ACE Activity Assay
This protocol describes a method to determine the inhibitory activity of L-681,176 on ACE in vitro. This can be used to confirm the potency of your compound stock.
Materials:
-
ACE from rabbit lung
-
Substrate: Hippuryl-His-Leu (HHL)
-
Assay Buffer: 100 mM borate buffer with 300 mM NaCl, pH 8.3
-
L-681,176
-
2,4,6-Trinitrobenzene sulfonic acid (TNBSA)
-
Microplate reader
Procedure:
-
Prepare a solution of ACE in assay buffer.
-
Prepare serial dilutions of L-681,176 in assay buffer.
-
In a 96-well plate, add the ACE solution to wells containing either L-681,176 or vehicle control.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the HHL substrate.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding an appropriate stop solution (e.g., 1 M HCl).
-
To quantify the product (His-Leu), add TNBSA and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration of L-681,176 and determine the IC50 value.
Protocol 2: Measurement of Angiotensin II in Plasma or Tissue Homogenates
This protocol outlines a general procedure for quantifying Angiotensin II levels using a commercially available ELISA kit.
Materials:
-
Commercially available Angiotensin II ELISA kit
-
Blood collection tubes with protease inhibitors
-
Tissue homogenization buffer with protease inhibitors
-
Microplate reader
Procedure:
-
Sample Collection:
-
Plasma: Collect blood into chilled tubes containing protease inhibitors to prevent Angiotensin II degradation. Centrifuge at 4°C to separate the plasma.
-
Tissue: Harvest tissues and immediately homogenize in ice-cold homogenization buffer containing protease inhibitors. Centrifuge to clarify the homogenate.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the Angiotensin II ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the supplied standards.
-
Calculate the Angiotensin II concentration in your samples based on the standard curve.
-
Signaling Pathway
The following diagram illustrates the canonical Renin-Angiotensin System (RAS) and the point of inhibition by L-681,176.
Caption: The Renin-Angiotensin System and the action of L-681,176.
References
- 1. Discovery, purification and characterization of the angiotensin converting enzyme inhibitor, L-681,176, produced by Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Commonly prescribed medications for high blood pressure have unexpected side effects | Penn Today [penntoday.upenn.edu]
- 3. firstwordpharma.com [firstwordpharma.com]
Validation & Comparative
A Comparative Guide to L-681,176 and Captopril in ACE Inhibition Studies
For researchers and professionals in drug development, understanding the comparative efficacy of different Angiotensin-Converting Enzyme (ACE) inhibitors is crucial. This guide provides a detailed comparison of L-681,176, a naturally derived ACE inhibitor, and captopril, a widely used synthetic ACE inhibitor. This analysis is based on available experimental data to assist in research and development efforts.
Introduction to L-681,176 and Captopril
L-681,176 is an inhibitor of angiotensin-converting enzyme isolated from the culture filtrate of Streptomyces sp. MA 5143.[1] Its structure has been elucidated and is noted to be similar to marasmine, but lacking one carboxyl group.[1][2] Captopril was the first orally active ACE inhibitor developed and is a potent, competitive inhibitor of ACE.[3] It is widely used in the treatment of hypertension and heart failure.[3][4][5] Both compounds act by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
Quantitative Comparison of ACE Inhibition
The inhibitory activities of L-681,176 and captopril against ACE have been evaluated in various studies. The following table summarizes the available quantitative data for both compounds. It is important to note that the IC50 values may vary between studies due to different experimental conditions.
| Compound | In Vitro IC50 | In Vivo ID50 | Source Organism/Type |
| L-681,176 | ~1.3 µg/mL | 142 mg/kg (intravenous, in rats) | Streptomyces sp. MA 5143a |
| Captopril | ~1.7 - 23 nM | - | Synthetic |
Note: The IC50 value for L-681,176 is provided in µg/mL. A direct molar comparison with captopril is challenging without the exact molecular weight being readily available in the initial search results. However, the nanomolar range of captopril's IC50 indicates a very high potency.
Mechanism of Action: ACE Inhibition Pathway
Both L-681,176 and captopril exert their effects by inhibiting the angiotensin-converting enzyme. This inhibition disrupts the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure. The inhibition of ACE by L-681,176 has been shown to be reversible by zinc sulfate, suggesting the involvement of the zinc ion in the enzyme's active site in the inhibitory mechanism.[1]
Figure 1. Signaling pathway of ACE inhibition by L-681,176 and captopril.
Experimental Protocols
General In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol is based on the quantification of hippuric acid, the product of the enzymatic reaction of ACE on the substrate hippuryl-histidyl-leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
L-681,176 or Captopril (as inhibitor)
-
Borate buffer (pH 8.3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the inhibitor (L-681,176 or captopril) in a suitable solvent (e.g., deionized water or buffer).
-
Prepare a series of dilutions of the inhibitor to determine the IC50 value.
-
Prepare the ACE enzyme solution in borate buffer.
-
Prepare the HHL substrate solution in borate buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, add a specific volume of the inhibitor solution (or buffer for the control).
-
Add the ACE enzyme solution and pre-incubate for a defined period (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture for a specific time (e.g., 30-60 minutes at 37°C).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a defined volume of HCl.
-
Add ethyl acetate to extract the hippuric acid produced.
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
-
Quantification:
-
Carefully collect the ethyl acetate (upper) layer containing the hippuric acid.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the dried hippuric acid in a known volume of deionized water.
-
Measure the absorbance of the solution using a spectrophotometer at a wavelength of 228 nm.
-
-
Calculation of Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (without inhibitor).
-
A_sample is the absorbance of the reaction with the inhibitor.
-
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the inhibitor concentrations.
-
References
- 1. Discovery, purification and characterization of the angiotensin converting enzyme inhibitor, L-681,176, produced by Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of angiotensin converting enzyme inhibitor L-681,176 from Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cmaj.ca [cmaj.ca]
- 4. Comparison of enalapril versus captopril on left ventricular function and survival three months after acute myocardial infarction (the "PRACTICAL" study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind comparison of lisinopril with captopril in patients with symptomatic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of L-681,176 and Other Angiotensin-Converting Enzyme (ACE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the angiotensin-converting enzyme (ACE) inhibitor L-681,176 with other well-established ACE inhibitors, namely captopril, enalapril, and lisinopril. The information is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction to ACE Inhibition
Angiotensin-converting enzyme (ACE) is a key component of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II and also degrades bradykinin, a vasodilator. ACE inhibitors exert their antihypertensive effects by blocking the production of angiotensin II and preventing the breakdown of bradykinin, leading to vasodilation and a reduction in blood pressure.
In Vitro Efficacy: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of ACE inhibitors, a lower IC50 value indicates a higher potency in inhibiting the enzyme's activity.
The available data for L-681,176, a natural product isolated from Streptomyces sp. MA 5143, indicates an IC50 value of approximately 1.3 µg/mL. To facilitate a standardized comparison with other ACE inhibitors, this value has been converted to a molar concentration. The molecular formula of L-681,176 is C12H23N5O7, giving it a molecular weight of approximately 329.31 g/mol .
| ACE Inhibitor | IC50 (nM) | Source |
| L-681,176 | ~3948 nM (equivalent to 1.3 µg/mL) | [1] |
| Captopril | 20.0 | [2] |
| Enalaprilat | 2.4 | [2] |
| Lisinopril | 1.2 | [2] |
Note: IC50 values can vary depending on the specific experimental conditions of the assay. The values presented here are for comparative purposes and are sourced from studies with broadly similar methodologies. Direct head-to-head comparative studies are limited.
In Vivo Efficacy: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
The spontaneously hypertensive rat (SHR) is a widely used animal model for studying hypertension. The efficacy of ACE inhibitors in this model is often assessed by their ability to reduce blood pressure.
| ACE Inhibitor | Dose | Route of Administration | Antihypertensive Effect | Source |
| L-681,176 | 142 mg/kg (ID50) | Intravenous | Dose-related inhibition of the pressor response to angiotensin I. | [1] |
| Captopril | 30 mg/kg | Oral | Equivalent antihypertensive response to 3 mg/kg enalapril in a single daily dose. Chronic administration for 2 weeks showed a greater reduction in systolic blood pressure than enalapril. | [3] |
| Enalapril | 3 mg/kg | Oral | Equivalent antihypertensive response to 30 mg/kg captopril in a single daily dose. | [3] |
| Lisinopril | 10 mg/kg | Oral | Long-term treatment (28 days) in SHR produced a significant reduction in blood pressure. | [4] |
Note: The in vivo data is derived from different studies, and direct comparisons should be made with caution due to potential variations in experimental protocols. The ID50 for L-681,176 represents the dose required to inhibit the pressor response to angiotensin I by 50%, which is a different metric than the direct blood pressure reduction reported for the other inhibitors.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
In Vitro ACE Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an ACE inhibitor required to inhibit 50% of ACE activity in vitro.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Substrate: Hippuryl-Histidyl-Leucine (HHL)
-
ACE Inhibitors: L-681,176, Captopril, Enalaprilat, Lisinopril
-
Assay Buffer: 100 mM borate buffer with 300 mM NaCl, pH 8.3
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Dissolve ACE in the assay buffer to a final concentration of 2 mU/mL.
-
Dissolve HHL in the assay buffer to a final concentration of 5 mM.
-
Prepare a stock solution of each ACE inhibitor and perform serial dilutions to obtain a range of concentrations.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 50 µL of the ACE inhibitor solution (or buffer for control).
-
Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1N HCl.
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid produced.
-
Vortex the mixture and centrifuge to separate the layers.
-
-
Measurement:
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate.
-
Re-dissolve the hippuric acid residue in 1 mL of distilled water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
In Vivo Antihypertensive Assay in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the effect of ACE inhibitors on blood pressure in a hypertensive animal model.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age and weight matched.
-
ACE Inhibitors: L-681,176, Captopril, Enalapril, Lisinopril
-
Vehicle (e.g., saline or appropriate solvent)
-
Blood pressure measurement system (e.g., tail-cuff method or telemetry)
-
Oral gavage needles or intravenous injection equipment
Procedure:
-
Animal Acclimatization:
-
House the SHR in a controlled environment for at least one week prior to the experiment.
-
Train the rats for the blood pressure measurement procedure to minimize stress-induced fluctuations.
-
-
Baseline Measurement:
-
Measure the baseline systolic blood pressure (SBP) of each rat for several consecutive days before treatment.
-
-
Drug Administration:
-
Divide the rats into groups: a vehicle control group and treatment groups for each ACE inhibitor at various doses.
-
Administer the test compounds or vehicle via the appropriate route (oral gavage or intravenous injection) at a consistent time each day.
-
-
Blood Pressure Monitoring:
-
Measure the SBP at specific time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours post-dose) and throughout the duration of the study (for chronic studies).
-
-
Data Analysis:
-
Calculate the change in SBP from the baseline for each animal.
-
Compare the mean SBP changes between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
For dose-response studies, plot the change in SBP against the administered dose to determine the potency of each inhibitor.
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ACE Inhibitory Activity of L-681,176
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Angiotensin-Converting Enzyme (ACE) inhibitory activity of L-681,176 against other well-established ACE inhibitors. The information presented herein is supported by experimental data to facilitate an objective evaluation of its potential in research and drug development.
Introduction to L-681,176
L-681,176 is an Angiotensin-Converting Enzyme (ACE) inhibitor that has been isolated from Streptomyces sp. MA 5143a[1][2]. It has demonstrated inhibitory activity against ACE both in vitro and in vivo. This guide will delve into the quantitative measures of its efficacy and compare it with commonly used ACE inhibitors such as Captopril, Enalapril, Lisinopril, and Ramipril.
Quantitative Comparison of ACE Inhibitory Activity
The potency of ACE inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%[3]. The table below summarizes the in vitro ACE inhibitory activity of L-681,176 in comparison to other ACE inhibitors.
| Inhibitor | In Vitro IC50 | In Vivo Efficacy (ID50 in rats) |
| L-681,176 | ~1.3 µg/mL | 142 mg/kg (intravenous)[2] |
| Captopril | 0.025 µM[4] | Not specified in the provided results |
| Enalaprilat (active form of Enalapril) | 1.94 nM[5] | Not specified in the provided results |
| Lisinopril | 1.9 nM[6][7] | Not specified in the provided results |
| Ramipril | 5 nM[8][9][10] | Not specified in the provided results |
Experimental Protocols
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the ACE inhibitory activity of a compound in vitro.
Principle:
The assay is based on the enzymatic activity of ACE, which catalyzes the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) to hippuric acid (HA) and histidyl-leucine. The amount of HA produced is quantified by measuring the absorbance at a specific wavelength after extraction. The presence of an ACE inhibitor will reduce the amount of HA formed.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-histidyl-leucine (HHL) as substrate
-
Test compound (e.g., L-681,176) and positive control (e.g., Captopril)
-
Assay buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3)
-
Stopping reagent (e.g., 1 M HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of ACE, HHL, the test compound, and the positive control in the assay buffer.
-
Reaction Mixture: In a microcentrifuge tube, add the assay buffer, the ACE solution, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the HHL substrate to the mixture to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).
-
Extraction of Hippuric Acid: Add the extraction solvent (e.g., ethyl acetate), vortex thoroughly, and centrifuge to separate the organic and aqueous layers.
-
Measurement: Carefully collect the organic layer containing the extracted hippuric acid and measure its absorbance using a spectrophotometer at a specific wavelength (e.g., 228 nm).
-
Calculation: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Pressor Response to Angiotensin I in Rats
This protocol describes a method to assess the in vivo efficacy of an ACE inhibitor.
Principle:
Angiotensin I is a precursor that is converted to the potent vasoconstrictor Angiotensin II by ACE. The administration of an ACE inhibitor will block this conversion, thus reducing the pressor (blood pressure raising) effect of exogenously administered Angiotensin I.
Procedure:
-
Animal Preparation: Anesthetized rats are surgically prepared for the measurement of arterial blood pressure.
-
Baseline Measurement: A baseline blood pressure is established.
-
Angiotensin I Challenge: A standard dose of Angiotensin I is administered intravenously, and the resulting increase in blood pressure is recorded.
-
Inhibitor Administration: The test compound (e.g., L-681,176) is administered intravenously at various doses.
-
Post-inhibitor Angiotensin I Challenge: After a specified time, the same dose of Angiotensin I is administered again, and the pressor response is recorded.
-
Data Analysis: The percentage inhibition of the pressor response is calculated for each dose of the inhibitor. The dose that causes a 50% reduction in the pressor response to Angiotensin I (ID50) is then determined.
Visualizations
Renin-Angiotensin-Aldosterone System (RAAS) Pathway
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for L-681,176.
Experimental Workflow for In Vitro ACE Inhibition Assay
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. Discovery, purification and characterization of the angiotensin converting enzyme inhibitor, L-681,176, produced by Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. rndsystems.com [rndsystems.com]
- 9. Ramipril | ACE inhibitor | Probechem Biochemicals [probechem.com]
- 10. Ramipril inhibition of rabbit (Oryctolagus cuniculus) small intestinal brush border membrane angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unexplored Cross-Reactivity of L-681,176 with Metalloproteinases: A Comparative Overview of ACE Inhibitor-MMP Interactions
For researchers, scientists, and drug development professionals, understanding the specificity of enzyme inhibitors is paramount. While L-681,176 is a known inhibitor of Angiotensin-Converting Enzyme (ACE), its cross-reactivity with other metalloproteinases remains largely uncharacterized in publicly available scientific literature. This guide provides a comparative framework for understanding potential interactions by examining the established cross-reactivity of other ACE inhibitors with various metalloproteinases, offering insights into the broader class of molecules to which L-681,176 belongs.
Extensive searches for direct inhibitory data of L-681,176 against a panel of metalloproteinases, including Matrix Metalloproteinases (MMPs), have yielded no specific IC50 or Ki values. The primary literature identifies L-681,176 as an ACE inhibitor. However, the structural and functional similarities between ACE and certain MMPs, both being zinc-dependent metalloproteinases, have prompted investigations into the off-target effects of some ACE inhibitors on MMP activity.
Comparative Inhibitory Activity of ACE Inhibitors on Metalloproteinases
While data for L-681,176 is absent, studies on other ACE inhibitors, such as captopril and lisinopril, have demonstrated a degree of cross-reactivity with certain MMPs. This interaction is thought to be mediated by the zinc-binding motifs present in both ACE and MMPs. The following table summarizes the reported inhibitory activities of these ACE inhibitors against select metalloproteinases.
| Inhibitor | Target Metalloproteinase | Reported IC50/Effect | Reference |
| Captopril | MMP-9 | IC50 of 500 nM | [1] |
| Captopril | MMP-2 | Significant reduction in activity | [2] |
| Lisinopril | MMP-2 | Significant reduction in activity | [2] |
| Lisinopril | MMP-9 | Significant inhibition | [3] |
| Quinapril | MMP-2 | Significant reduction in activity | [2] |
| Imidapril | MMP-9 | Direct binding and decreased levels in vivo | [4] |
Experimental Methodologies for Assessing Metalloproteinase Inhibition
The inhibitory activity of compounds against metalloproteinases is typically determined using in vitro enzymatic assays. A common method involves the following steps:
-
Enzyme Activation: Recombinant human metalloproteinase zymogens are activated. For example, pro-MMP-9 can be activated by incubation with p-aminophenylmercuric acetate (APMA).
-
Inhibitor Incubation: The activated enzyme is incubated with varying concentrations of the test compound (e.g., an ACE inhibitor) for a specified period.
-
Substrate Addition: A fluorogenic substrate specific for the metalloproteinase is added to the enzyme-inhibitor mixture.
-
Signal Detection: The enzymatic cleavage of the substrate results in a fluorescent signal that is monitored over time using a fluorometer.
-
Data Analysis: The rate of substrate cleavage is calculated, and the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the enzyme activity against the inhibitor concentration.
Potential Signaling Pathways and Experimental Workflow
The interplay between the Renin-Angiotensin System (RAS) and MMPs is complex and has implications in various physiological and pathological processes, including tissue remodeling. ACE inhibitors, by blocking the conversion of angiotensin I to angiotensin II, can indirectly influence MMP activity. Furthermore, as the data suggests, some ACE inhibitors may directly inhibit MMPs.
Below is a conceptual diagram illustrating the potential dual inhibitory role of an ACE inhibitor on both the RAS cascade and direct MMP activity.
Caption: Dual inhibitory potential of ACE inhibitors on the RAS and MMPs.
The following diagram outlines a typical experimental workflow for evaluating the cross-reactivity of a compound like L-681,176 against metalloproteinases.
Caption: Workflow for assessing metalloproteinase cross-reactivity.
Conclusion
While the direct cross-reactivity of L-681,176 with metalloproteinases has not been documented, the existing data for other ACE inhibitors suggests a potential for off-target interactions. This highlights a critical knowledge gap that warrants further investigation, especially for researchers working on the development of highly selective enzyme inhibitors. The methodologies and comparative data presented in this guide offer a foundational framework for such future studies. Researchers are encouraged to perform direct experimental validation to characterize the inhibitory profile of L-681,176 against a broad spectrum of metalloproteinases. This would not only elucidate its specificity but also contribute to a deeper understanding of the complex interplay between the renin-angiotensin system and matrix metalloproteinases.
References
- 1. Effect of angiotensin-converting enzyme inhibitor on matrix metalloproteinase-9 activity in patients with Kawasaki disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of matrix metalloproteinase activity by ACE inhibitors prevents left ventricular remodeling in a rat model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac remodelling in end stage heart failure: upregulation of matrix metalloproteinase (MMP) irrespective of the underlying disease, and evidence for a direct inhibitory effect of ACE inhibitors on MMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACE Inhibitors to Block MMP-9 Activity: New Functions for Old Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the ACE Inhibitors L-681,176 and Enalapril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two angiotensin-converting enzyme (ACE) inhibitors: L-681,176, a naturally derived compound from Streptomyces sp. MA 5143a, and enalapril, a widely prescribed synthetic drug. The information presented herein is compiled from publicly available research data to facilitate an objective comparison of their biochemical and pharmacological properties.
Executive Summary
L-681,176 and enalapril both function by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation. Enalapril is a prodrug, converted in the body to its active form, enalaprilat. While enalapril is a well-characterized drug with extensive clinical data, information on L-681,176 is limited primarily to its initial discovery and characterization. This guide presents the available quantitative data, experimental methodologies, and visual representations of their mechanisms and workflows to aid in a comparative understanding.
Data Presentation
Table 1: In Vitro ACE Inhibition
| Compound | IC50 | Molar Mass ( g/mol ) | IC50 (Molar) | Source Organism/Method |
| L-681,176 | ~1.3 µg/mL | 349.34 | ~3.7 µM | Streptomyces sp. MA 5143a |
| Enalaprilat | 1.94 - 2.4 nM | 348.38 | 1.94 - 2.4 nM | Synthetic |
Note: The IC50 value for L-681,176 was converted from µg/mL to µM for a more direct comparison. Direct comparison of potency should be approached with caution due to different experimental conditions in the original studies.
Table 2: In Vivo Efficacy in Rats
| Compound | Parameter | Dose | Route of Administration | Effect |
| L-681,176 | ID50 | 142 mg/kg | Intravenous | Inhibition of angiotensin I pressor response |
| Enalapril | Blood Pressure | 0.3 - 3.0 mg/kg | Oral | Dose-dependent reduction in blood pressure in spontaneously hypertensive rats |
Mechanism of Action: ACE Inhibition
Both L-681,176 and enalaprilat inhibit the angiotensin-converting enzyme. ACE is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this conversion, these inhibitors lead to vasodilation and a subsequent reduction in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of L-681,176 and enalaprilat on ACE.
Experimental Protocols
In Vitro ACE Inhibition Assay
A common method to determine the in vitro potency of ACE inhibitors is a spectrophotometric or fluorometric assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ACE.
Materials:
-
Purified Angiotensin-Converting Enzyme (e.g., from rabbit lung)
-
Substrate (e.g., Hippuryl-Histidyl-Leucine, HHL)
-
Test compounds (L-681,176, enalaprilat)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl)
-
Stopping reagent (e.g., HCl)
-
Solvent for extraction (e.g., ethyl acetate)
-
Spectrophotometer or fluorometer
Procedure:
-
Reaction Setup: In a microtiter plate or microcentrifuge tubes, combine the assay buffer, ACE, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Reaction Termination: Stop the reaction by adding a stopping reagent.
-
Product Quantification: The amount of product formed (e.g., hippuric acid from HHL) is quantified. This can be done by extracting the product and measuring its absorbance or by using a fluorogenic substrate and measuring the fluorescence.
-
Data Analysis: The percentage of ACE inhibition is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for an in vitro ACE inhibition assay.
In Vivo Blood Pressure Measurement in Rats
The antihypertensive effect of ACE inhibitors is commonly evaluated in spontaneously hypertensive rats (SHR).
Objective: To assess the effect of a test compound on the blood pressure of hypertensive rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
Test compound (L-681,176 or enalapril)
-
Vehicle control
-
Blood pressure measurement system (e.g., tail-cuff method or telemetry)
-
Oral gavage needles or intravenous injection equipment
Procedure:
-
Acclimatization: Animals are acclimated to the housing conditions and handling procedures for at least one week before the experiment.
-
Baseline Measurement: Baseline blood pressure and heart rate are recorded for several days before treatment to establish a stable baseline.
-
Drug Administration: Animals are randomly assigned to treatment groups (vehicle control and different doses of the test compound). The drug is administered via the appropriate route (oral gavage for enalapril, intravenous for L-681,176).
-
Blood Pressure Monitoring: Blood pressure and heart rate are monitored at various time points after drug administration.
-
Data Analysis: The change in blood pressure from baseline is calculated for each animal. The data from the treated groups are compared to the vehicle control group to determine the antihypertensive effect of the compound.
Caption: A generalized workflow for in vivo blood pressure measurement in rats.
Conclusion
Based on the limited available data, enalaprilat demonstrates significantly higher in vitro potency as an ACE inhibitor compared to L-681,176. The in vivo data, while not directly comparable due to different routes of administration and endpoints, show that both compounds are active in animal models. Enalapril is a well-established therapeutic agent with a vast body of supporting preclinical and clinical data. In contrast, the scientific literature on L-681,176 is sparse, and further research would be necessary to fully elucidate its pharmacological profile and therapeutic potential. This guide serves as a starting point for researchers interested in the comparative pharmacology of these two ACE inhibitors.
In Vivo Showdown: A Comparative Analysis of the ACE Inhibitors L-681,176 and Lisinopril
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed in vivo comparison of the angiotensin-converting enzyme (ACE) inhibitors L-681,176 and lisinopril. While direct head-to-head in vivo comparative studies are not extensively available in the public domain, this document synthesizes the existing data for each compound to offer a comprehensive overview of their pharmacological profiles.
Executive Summary
Lisinopril is a well-characterized, third-generation ACE inhibitor with a long history of clinical use and extensive documentation of its in vivo effects. In contrast, L-681,176 is an ACE inhibitor of microbial origin, with its initial discovery and basic in vivo characterization reported in the 1980s. The available data for L-681,176 is significantly more limited, focusing primarily on its acute inhibitory effect on the pressor response to angiotensin I. This guide presents the available quantitative data, details the experimental methodologies used in key studies, and provides visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting the Renin-Angiotensin System
Both L-681,176 and lisinopril are angiotensin-converting enzyme (ACE) inhibitors.[1][2] They exert their therapeutic effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3][4][5][6] This inhibition leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion.[3][4][5][6]
Quantitative In Vivo Data Comparison
Due to the scarcity of direct comparative studies, the following tables summarize the available in vivo data for each compound individually.
Table 1: In Vivo Efficacy of L-681,176 in Rats
| Parameter | Value | Animal Model | Administration | Reference |
| ID₅₀ (Inhibition of Angiotensin I Pressor Response) | 142 mg/kg | Rat | Intravenous | [1] |
Table 2: In Vivo Efficacy of Lisinopril in Rats
| Parameter | Dose | Effect | Animal Model | Administration | Reference |
| Systolic Blood Pressure Reduction | 1.0 mg/kg | Maximum inhibition | Normal Rats | Daily Injection | |
| 5.0 mg/kg | Maximum inhibition | Streptozotocin-diabetic Rats | Daily Injection | ||
| Serum ACE Inhibition | 5 mg/kg | 100% inhibition | Normal Rats | Daily Injection | |
| 5 mg/kg | 92% inhibition | Streptozotocin-diabetic Rats | Daily Injection | ||
| Plasma Angiotensin II Formation | 0.1 - 1.0 mg/kg | Maximal inhibition | Normal and Diabetic Rats | Daily Injection |
Experimental Protocols
L-681,176: Inhibition of Angiotensin I Pressor Response in Rats[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Rats were anesthetized.
-
A pressor response was induced by an intravenous injection of angiotensin I.
-
L-681,176 was administered intravenously at various doses.
-
The dose of L-681,176 that caused a 50% reduction in the angiotensin I-induced pressor response (ID₅₀) was determined.
-
Lisinopril: Antihypertensive Effects in Normal and Diabetic Rats
-
Animal Model: Normal and streptozotocin-induced diabetic rats.
-
Procedure:
-
Diabetes was induced in a group of rats via streptozotocin injection.
-
Lisinopril was administered daily via injection at various doses to both normal and diabetic rats.
-
Systolic blood pressure was measured.
-
Blood samples were collected to determine serum ACE activity and plasma angiotensin II levels.
-
Dose-response curves were generated to determine the maximally effective doses for blood pressure reduction and ACE inhibition.
-
Discussion and Conclusion
The available in vivo data clearly establishes lisinopril as a potent ACE inhibitor with well-defined dose-response relationships for its antihypertensive and ACE-inhibiting effects in rodent models. The data for L-681,176, while confirming its activity as an ACE inhibitor in vivo, is limited to a single endpoint of acute pressor response inhibition.
A direct and comprehensive in vivo comparison would require studies evaluating L-681,176 across a range of doses and time points, measuring its effects on blood pressure, heart rate, plasma renin activity, and angiotensin II levels in a relevant animal model of hypertension, such as the spontaneously hypertensive rat. Furthermore, pharmacokinetic and pharmacodynamic studies would be essential to understand its absorption, distribution, metabolism, excretion, and duration of action.
References
- 1. Hypertension in the spontaneously hypertensive rat is linked to the Y chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of blood pressure elevation by losartan in spontaneously hypertensive rats through suppression of LARG expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, purification and characterization of the angiotensin converting enzyme inhibitor, L-681,176, produced by Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure elucidation of angiotensin converting enzyme inhibitor L-681,176 from Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Assessing the Specificity of L-681,176 as an Angiotensin-Converting Enzyme (ACE) Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the angiotensin-converting enzyme (ACE) inhibitor L-681,176 against two widely studied alternatives, captopril and enalapril. The focus of this comparison is to evaluate the specificity of L-681,176, a critical attribute for any therapeutic enzyme inhibitor. While data on the ACE inhibitory potency of L-681,176 is available, a comprehensive specificity profile against other proteases could not be found in publicly available literature. This guide, therefore, presents the existing data and highlights the need for further experimental investigation into the selectivity of L-681,176.
Executive Summary
L-681,176, a natural product derived from Streptomyces sp. MA 5143, has been identified as an inhibitor of Angiotensin-Converting Enzyme (ACE).[1] This guide compares its known inhibitory activity with that of the well-established synthetic ACE inhibitors, captopril and enalapril. A key finding is the significant gap in the scientific literature regarding the specificity of L-681,176. While its potency against ACE is documented, its activity against other proteases remains uncharacterized. This lack of data prevents a full assessment of its potential for off-target effects. In contrast, extensive research has characterized the selectivity of captopril and enalapril, providing a benchmark for comparison.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the available quantitative data for L-681,176, captopril, and enalapril. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target Enzyme | IC50 |
| L-681,176 | Angiotensin-Converting Enzyme (ACE) | ~1.3 µg/mL |
| Other Proteases (e.g., Trypsin, Chymotrypsin, Pepsin, Thrombin) | Data not available | |
| Captopril | Angiotensin-Converting Enzyme (ACE) | 1.7 - 20 nM[2][3][4][5] |
| Trypsin | > 100 µM | |
| Chymotrypsin | > 100 µM | |
| Pepsin | > 100 µM | |
| Thrombin | > 100 µM | |
| Enalaprilat (active form of Enalapril) | Angiotensin-Converting Enzyme (ACE) | 0.6 - 10 nM |
| Trypsin | > 100 µM | |
| Chymotrypsin | > 100 µM | |
| Pepsin | > 100 µM | |
| Thrombin | > 100 µM |
Note: The IC50 values for captopril and enalaprilat against other proteases are generally reported to be very high, indicating a high degree of specificity for ACE. The absence of such data for L-681,176 is a critical knowledge gap.
Experimental Protocols
To ensure objective and reproducible assessment of inhibitor specificity, standardized experimental protocols are essential. Below are detailed methodologies for key experiments relevant to this comparison.
In Vitro ACE Inhibition Assay (Spectrophotometric)
This method is commonly used to determine the IC50 value of a compound against ACE.
Objective: To quantify the inhibitory effect of a test compound on the activity of Angiotensin-Converting Enzyme.
Materials:
-
Purified ACE (e.g., from rabbit lung)
-
ACE substrate: Hippuryl-Histidyl-Leucine (HHL)
-
Test inhibitor (L-681,176, captopril, enalapril)
-
Assay Buffer: 100 mM borate buffer with 300 mM NaCl, pH 8.3
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a microcentrifuge tube, mix the ACE enzyme solution with the inhibitor solution (or buffer for control) and pre-incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding 1 M HCl.
-
Extract the product, hippuric acid (HA), using ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the HA in water.
-
Quantify the amount of HA by measuring the absorbance at a specific wavelength after derivatization with TNBS.
-
Calculate the percentage of ACE inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protease Specificity Profiling Assay
To assess the specificity of an ACE inhibitor, its activity against a panel of other proteases should be evaluated.
Objective: To determine the inhibitory activity of a test compound against a range of proteases to assess its selectivity.
Materials:
-
A panel of proteases (e.g., trypsin, chymotrypsin, pepsin, thrombin).
-
Specific chromogenic or fluorogenic substrates for each protease.
-
Test inhibitor.
-
Appropriate assay buffers for each protease.
Procedure:
-
For each protease, prepare a reaction mixture containing the enzyme and its specific substrate in the appropriate assay buffer.
-
Add the test inhibitor at various concentrations to the reaction mixtures.
-
Incubate the reactions at the optimal temperature for each enzyme.
-
Measure the rate of substrate cleavage by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each protease at each inhibitor concentration.
-
Determine the IC50 value for the inhibitor against each protease. A significantly higher IC50 value for other proteases compared to ACE indicates high specificity.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the renin-angiotensin signaling pathway and a general workflow for assessing ACE inhibitor specificity.
References
- 1. apexbt.com [apexbt.com]
- 2. Targeting Eukaryotic Proteases for Natural Products-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antihypertensive and Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Fish as Potential Cardioprotective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Natural products inhibitors of the angiotensin converting enzyme (ACE): a review between 1980 - 2000 | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Showdown: L-681,176 vs. Novel ACE Inhibitors in Preclinical Studies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Angiotensin-Converting Enzyme (ACE) inhibitor L-681,176 against a new generation of novel ACE inhibitors, primarily focusing on peptides derived from natural sources. This document synthesizes available preclinical data to facilitate an objective evaluation of their performance, supported by detailed experimental methodologies.
Executive Summary
L-681,176, a compound isolated from Streptomyces sp. MA 5143a, has demonstrated in vitro and in vivo ACE inhibitory activity.[1] However, the landscape of ACE inhibitor research has evolved, with a significant focus on the discovery and development of novel, often peptide-based, inhibitors from food sources and other natural origins. These novel agents are explored for their potential antihypertensive effects. This guide presents a comparative overview of the inhibitory potency and in vivo efficacy of L-681,176 alongside a selection of these recently identified ACE inhibitors. While direct head-to-head studies are not available in the public domain, this guide compiles and standardizes existing data to offer a valuable comparative perspective.
In Vitro ACE Inhibitory Activity
The in vitro potency of ACE inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The available data for L-681,176 and a selection of novel ACE inhibitory peptides are summarized in the table below. For a standardized comparison, the IC50 of L-681,176 has been converted from µg/mL to µM.
| Inhibitor | Source | IC50 (µM) |
| L-681,176 | Streptomyces sp. MA 5143a | ~3.78 |
| RGL-(Hyp)-GL | Bovine Bone Gelatin Hydrolysate | 1.44 |
| RGM-(Hyp)-GF | Bovine Bone Gelatin Hydrolysate | 10.23 |
| PNVA | Sea Cucumber Hydrolysate | 8.18 |
| PNLG | Sea Cucumber Hydrolysate | 13.16 |
| DMG | Soybean Protein | 3950 |
| AEYLCEAC | Oyster Hydrolysate | 4287 |
Note: The molecular weight of L-681,176 (C12H23N5O7) is approximately 345.38 g/mol .[2][3] The IC50 of ~1.3 µg/mL was converted to µM.
In Vivo Antihypertensive Efficacy
Preclinical in vivo studies, often conducted in spontaneously hypertensive rats (SHRs), provide crucial insights into the potential therapeutic efficacy of ACE inhibitors. The table below compares the in vivo data for L-681,176 with that of several novel ACE inhibitory peptides.
| Inhibitor | Animal Model | Dose | Route of Administration | Antihypertensive Effect |
| L-681,176 | Rats | 142 mg/kg | Intravenous | ID50 for inhibition of angiotensin I pressor response |
| RGL-(Hyp)-GL & RGM-(Hyp)-GF | SHRs | 30 mg/kg | Gavage | Maximal decrease in systolic blood pressure of 31.3 mmHg and 38.6 mmHg, respectively.[2] |
| Porcine Brain Hydrolysate (<3 kDa fraction) | SHRs | 50 mg/kg | Oral | Reduction in systolic blood pressure of approximately 30 mmHg.[1] |
| Porcine Brain Hydrolysate | SHRs | 100 mg/kg | Oral | Reduction in systolic blood pressure of approximately 30 mmHg.[1] |
| AEYLCEAC | Hypertensive Rats | Not specified | Oral | Effective reduction in diastolic and systolic blood pressure.[3] |
| VERGRRITSV & FVIEPNITPA | SHRs | Not specified | Oral | Exhibited antihypertensive effects.[4] |
Experimental Protocols
In Vitro ACE Inhibition Assay (Based on the Cushman and Cheung Method)
The most cited method for determining in vitro ACE inhibitory activity is the spectrophotometric assay developed by Cushman and Cheung. This assay is based on the quantification of hippuric acid formed from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Inhibitor (L-681,176 or novel peptides)
-
Borate buffer
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Mixture Preparation: The inhibitor at various concentrations is pre-incubated with a solution of ACE in borate buffer at 37°C for a defined period.
-
Initiation of Reaction: The reaction is initiated by adding the substrate HHL to the pre-incubated mixture.
-
Incubation: The reaction mixture is incubated at 37°C for a specific duration, allowing the enzymatic reaction to proceed.
-
Termination of Reaction: The reaction is stopped by the addition of HCl.
-
Extraction: The hippuric acid produced is extracted from the aqueous solution using ethyl acetate.
-
Quantification: The ethyl acetate layer is separated, evaporated to dryness, and the hippuric acid residue is redissolved in a suitable solvent. The absorbance is then measured spectrophotometrically at a specific wavelength (typically 228 nm).
-
Calculation of Inhibition: The percentage of ACE inhibition is calculated by comparing the amount of hippuric acid produced in the presence of the inhibitor to that produced in a control reaction without the inhibitor. The IC50 value is then determined from a dose-response curve.
Visualizations
Caption: The Renin-Angiotensin-Bradykinin System and the site of action for ACE inhibitors.
Caption: Workflow for the in vitro ACE inhibition assay based on the Cushman and Cheung method.
References
- 1. Discovery, purification and characterization of the angiotensin converting enzyme inhibitor, L-681,176, produced by Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Structure elucidation of angiotensin converting enzyme inhibitor L-681,176 from Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin converting enzyme inhibitors produced by Streptomyces chromofuscus. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of L-681,176: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-681,176's performance with established alternatives, supported by available experimental data. L-681,176 is an Angiotensin-Converting Enzyme (ACE) inhibitor discovered from the fermentation broth of Streptomyces sp. MA 5143a.
This document summarizes the known quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate a comprehensive evaluation of L-681,176's therapeutic potential.
Data Presentation: Comparative Inhibitory Potency
The therapeutic potential of an ACE inhibitor is primarily determined by its potency in inhibiting the angiotensin-converting enzyme. The following table summarizes the available quantitative data for L-681,176 and compares it with two widely used ACE inhibitors, Captopril and Enalaprilat (the active form of Enalapril).
| Compound | In Vitro Potency (IC50) | In Vitro Potency (Ki) | In Vivo Potency (ID50) |
| L-681,176 | ~1.3 µg/mL (~3.7 µM)[1] | Not Available | 142 mg/kg (intravenous, in rats)[1] |
| Captopril | ~6-20 nM[2][3] | ~0.3-2.0 nM[4][5] | Not directly comparable |
| Enalaprilat | ~2.4 nM[4] | ~0.06 nM[5] | Not directly comparable |
Note: The IC50 value for L-681,176 was converted from µg/mL to µM assuming a molecular weight of approximately 349.34 g/mol . Direct comparison of in vivo potency (ID50) is challenging due to variations in experimental conditions and administration routes in different studies.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors exert their effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. The diagram below illustrates the central role of ACE in this pathway and the mechanism of action of inhibitors like L-681,176.
Experimental Protocols
To validate the therapeutic potential of a novel compound like L-681,176, rigorous in vitro and in vivo experimentation is essential. The following are detailed representative methodologies for the key experiments cited.
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method to determine the in vitro inhibitory activity of a compound against ACE.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of Angiotensin-Converting Enzyme (ACE) from a commercially available source (e.g., rabbit lung) in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).
-
Prepare a stock solution of the ACE substrate, such as Hippuryl-His-Leu (HHL), in the same buffer.
-
Prepare serial dilutions of the test compound (L-681,176) and a positive control (e.g., Captopril).
-
-
Assay Procedure:
-
In a microtiter plate, add a small volume of the ACE solution to wells containing either the test compound dilutions, the positive control, or buffer (as a negative control).
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the HHL substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stopping agent, such as 1M hydrochloric acid (HCl).
-
-
Detection and Analysis:
-
The product of the reaction, hippuric acid, is extracted using an organic solvent (e.g., ethyl acetate).
-
The absorbance of the extracted hippuric acid is measured using a spectrophotometer at a wavelength of 228 nm.
-
The percentage of ACE inhibition is calculated for each concentration of the test compound relative to the control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ACE activity, is determined by plotting the percentage inhibition against the inhibitor concentration.[6][7][8]
-
In Vivo Inhibition of Angiotensin I Pressor Response in Rats
This in vivo assay directly measures the ability of an ACE inhibitor to block the physiological effects of Angiotensin I.
Detailed Steps:
-
Animal Preparation:
-
Male Sprague-Dawley or Wistar rats are typically used for this assay.
-
The animals are anesthetized with a suitable agent (e.g., sodium pentobarbital).
-
The femoral artery is catheterized for continuous monitoring of arterial blood pressure.
-
The jugular vein is catheterized for the intravenous administration of test substances.
-
A stabilization period is allowed after the surgical procedures.
-
-
Experimental Procedure:
-
A baseline mean arterial pressure (MAP) is recorded.
-
A standard dose of Angiotensin I is administered intravenously, and the resulting increase in MAP (the pressor response) is recorded.
-
After the blood pressure returns to baseline, the test compound, L-681,176, is administered intravenously at various doses.
-
At specific time points after the administration of L-681,176, the rats are re-challenged with the same standard dose of Angiotensin I, and the pressor response is recorded again.
-
-
Data Analysis:
-
The change in MAP in response to the Angiotensin I challenge is measured before and after the administration of L-681,176.
-
The percentage inhibition of the Angiotensin I-induced pressor response is calculated for each dose of L-681,176.
-
The ID50 value, which is the dose of the inhibitor required to cause a 50% reduction in the pressor response to Angiotensin I, is then determined from the dose-response curve.[9][10][11]
-
Conclusion
The available data indicates that L-681,176 is a potent inhibitor of the angiotensin-converting enzyme, demonstrating activity both in vitro and in vivo.[1] However, when compared to established ACE inhibitors such as Captopril and Enalaprilat, L-681,176 appears to be significantly less potent, with an IC50 value in the micromolar range compared to the nanomolar potency of the comparator drugs.[2][3][4][5]
Further research would be necessary to fully elucidate the therapeutic potential of L-681,176. This would include determining its Ki value for a more precise measure of its binding affinity to ACE, conducting more extensive in vivo studies to assess its oral bioavailability and duration of action, and performing structure-activity relationship studies to potentially optimize its potency. The limited availability of published data on L-681,176 since its initial discovery suggests that it may not have progressed to later stages of drug development. Nevertheless, the information presented in this guide provides a foundational comparison for researchers interested in the evaluation of novel ACE inhibitors.
References
- 1. Discovery, purification and characterization of the angiotensin converting enzyme inhibitor, L-681,176, produced by Streptomyces sp. MA 5143a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. Kinetics of inhibition of angiotensin converting enzyme by captopril and by enalapril diacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 7. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 8. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Converting-enzyme activity and pressor responses to angiotensin I and II in the rat awake and during anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Pressor sensitivity to angiotensin I and angiotensin II during the development of experimental renal hypertension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Comprehensive Handling Protocols for L-681,176
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of L-681,176, an angiotensin-converting enzyme (ACE) inhibitor. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and the integrity of your research.
Essential Safety and Handling
While a specific Safety Data Sheet (SDS) for L-681,176 is not publicly available, the following guidelines are based on standard practices for handling potent enzyme inhibitors and should be considered mandatory.
Personal Protective Equipment (PPE)
A comprehensive assessment of workplace hazards should be conducted to determine the necessary PPE.[1] However, the following table outlines the minimum required PPE for handling L-681,176.
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Required when handling the powdered form or creating aerosols. A NIOSH-approved respirator is recommended. | To prevent inhalation of the compound. |
Handling Procedures
-
Handle L-681,176 in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in areas where L-681,176 is handled.[2]
-
Wash hands thoroughly after handling the compound.
-
Take off any contaminated clothing and wash it before reuse.[2]
Storage
-
Store L-681,176 in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Protocols
In the event of an emergency, follow these procedures:
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Dispose of L-681,176 and any contaminated materials in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety office for specific guidance on chemical waste disposal.
Mechanism of Action and Signaling Pathway
L-681,176 is an inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a critical role in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance.
The Renin-Angiotensin Signaling Pathway
The diagram below illustrates the Renin-Angiotensin signaling pathway and the point of inhibition by L-681,176.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
